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  • Product: 3-Chloro-2-methoxy-1,1'-biphenyl
  • CAS: 23885-98-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Chloro-2-methoxy-1,1'-biphenyl

Synthesis, Structural Properties, and Applications in Medicinal Chemistry Executive Summary 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) represents a "privileged scaffold" in modern drug discovery. Its specific sub...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Structural Properties, and Applications in Medicinal Chemistry

Executive Summary

3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) represents a "privileged scaffold" in modern drug discovery. Its specific substitution pattern—featuring a methoxy group at the ortho position (C2) and a chlorine atom at the meta position (C3)—imparts unique steric and electronic properties that distinguish it from simpler biaryl systems. This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via Suzuki-Miyaura cross-coupling, its conformational behavior (atropisomerism potential), and its utility as a pharmacophore in kinase and protein-protein interaction inhibitors.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a biphenyl core where the planarity is disrupted by the 2-methoxy substituent. The 3-chloro group further modulates the electron density of the A-ring and influences the metabolic stability of the methoxy group by blocking the adjacent metabolic "soft spot."

1.1 Identification Data
PropertySpecification
IUPAC Name 3-Chloro-2-methoxy-1,1'-biphenyl
CAS Number 23885-98-5
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
SMILES COc1c(c(ccc1)Cl)c2ccccc2
InChI Key MYIDUBKPZXSPCS-UHFFFAOYSA-N
1.2 The "Ortho-Effect" and Conformation

Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol), 3-chloro-2-methoxy-1,1'-biphenyl exhibits a twisted conformation. The steric bulk of the 2-methoxy group (A-value ~0.6) forces the two phenyl rings out of coplanarity to minimize repulsion with the ortho-hydrogens of the prime ring (C2'/C6').

  • Dihedral Angle: Typically 45°–60° in solution.

  • Electronic Impact: The lack of planarity reduces

    
    -conjugation between the rings, isolating their electronic systems. This allows the 3-Cl/2-OMe ring to act as a distinct hydrophobic/electrostatic anchor in protein binding pockets.
    
Physicochemical Properties[1][6][7][8]

The following data is critical for evaluating the molecule's suitability as a drug intermediate (Lipinski compliance).

ParameterValue (Experimental/Predicted)Context
Physical State Low-melting solid or viscous oilDependent on purity; typically solidifies upon high-vacuum drying.
LogP (Octanol/Water) ~4.3Highly lipophilic; requires formulation aid for biological assays.
Topological Polar Surface Area (TPSA) 9.23 ŲExcellent membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Acceptors 1 (Methoxy oxygen)-
H-Bond Donors 0-
Solubility DMSO, DCM, MethanolInsoluble in water.
Synthetic Pathways[6][7][9]

The most robust method for synthesizing 3-Chloro-2-methoxy-1,1'-biphenyl is the Suzuki-Miyaura Cross-Coupling . This pathway offers high yields, tolerance for the chloro-substituent (which is less reactive than the bromo/iodo leaving groups used), and mild conditions.

3.1 Retrosynthetic Analysis

The bond disconnection occurs at the C1-C1' axis.

  • Partner A (Electrophile): 1-Bromo-3-chloro-2-methoxybenzene.

  • Partner B (Nucleophile): Phenylboronic acid.[1]

3.2 Optimized Experimental Protocol

Note: This protocol prioritizes the preservation of the C-Cl bond by using a catalyst system that selectively inserts into the C-Br bond.

Reagents:

  • 1-Bromo-3-chloro-2-methoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3 mol%) or Pd(OAc)₂/PCy₃

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent homocoupling).

  • Solvation: Add degassed Dioxane/Water solvent mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

3.3 Mechanistic Workflow (Suzuki Cycle)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd + Ar-Br Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange: Br -> OH/OR) Complex1->BaseStep + Base TransMetal Transmetallation With Ph-B(OH)2 BaseStep->TransMetal + Ar'-B(OH)2 Complex2 Diaryl Pd(II) Complex TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The oxidative addition step is rate-limiting and selective for the C-Br bond over the C-Cl bond.

Applications in Drug Discovery[3][12][13]

The 3-chloro-2-methoxy motif is not merely a structural spacer; it is a functional pharmacophore used to tune potency and selectivity.

4.1 Electrostatic "Scouting"

Recent medicinal chemistry literature highlights the "dual electrostatic versatility" of chloro and methoxy groups.[4]

  • Chlorine (C3): Acts as a weak electron-withdrawing group (EWG) but contains a "sigma-hole" (positive electrostatic potential) at its tip, allowing it to engage in halogen bonding with backbone carbonyls in proteins.

  • Methoxy (C2): The oxygen acts as an H-bond acceptor, while the methyl group provides hydrophobic contact.

  • Synergy: In 3-Chloro-2-methoxy-1,1'-biphenyl, these groups are adjacent. This creates a dense, multipolar surface that can displace high-energy water molecules from hydrophobic pockets in enzymes like Kinases or GPCRs [1].

4.2 Case Study: PD-1/PD-L1 and EGFR Inhibitors

Research indicates that biphenyl scaffolds with this specific substitution pattern are effective in:

  • EGFR Inhibitors: The twisted biphenyl core mimics the geometry required to fit into the ATP-binding pocket of mutant EGFR kinases. The 3-Cl group often fills a small hydrophobic sub-pocket, improving selectivity over wild-type EGFR [2].

  • PD-1/PD-L1 Inhibitors: 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl) derivatives have shown nanomolar potency.[2] The 2-methoxy group locks the conformation to maximize

    
    -
    
    
    
    stacking interactions with the PD-L1 surface residues [3].
Characterization Standards

To validate the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl, researchers should verify the following spectral signatures.

5.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 7.30–7.50 (m, 5H): Phenyl ring protons (Prime ring).

  • δ 7.25 (dd, 1H): H4 on the substituted ring (coupling with H5 and H6).

  • δ 7.10 (dd, 1H): H6 (ortho to biphenyl bond).

  • δ 7.05 (t, 1H): H5 (meta to Cl and biphenyl bond).

  • δ 3.65–3.85 (s, 3H): Methoxy group (Singlet). Note: The shift may be slightly shielded due to the twisted ring current of the adjacent phenyl group.

5.2 Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): 218.05 (¹²C, ³⁵Cl) and 220.05 (¹²C, ³⁷Cl).

  • Isotope Pattern: Distinctive 3:1 ratio for the M / M+2 peaks due to the Chlorine atom.

  • Fragmentation: Loss of methyl radical (M-15) and subsequent loss of CO (M-28) are common for anisole derivatives.

Safety and Handling
  • Hazards: Like many halogenated biphenyls, this compound should be treated as a potential skin and eye irritant.

  • P-Statements: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust/fume).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. While relatively stable, the methoxy group can be susceptible to demethylation under strongly acidic conditions or metabolic oxidation.

References
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter, 2024. Link

  • Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine for In-Vivo Study. ResearchGate, 2005. Link

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives. Journal of Medicinal Chemistry, 2023.[2] Link

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. Link

  • 3-Chloro-2-methoxy-1,1'-biphenyl Product Data. Sigma-Aldrich. Link

Sources

Exploratory

Thermodynamic stability of 3-Chloro-2-methoxy-1,1'-biphenyl

[style=filled, fontname="Helvetica", shape=rect, rx=4, ry=4 Conformational energy landscape driven by steric hindrance and substituent gearing. Enthalpic Contributions and Phase Stability Beyond intramolecular rotation,...

Author: BenchChem Technical Support Team. Date: March 2026

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Conformational energy landscape driven by steric hindrance and substituent gearing.

Enthalpic Contributions and Phase Stability

Beyond intramolecular rotation, the thermodynamic stability of methoxy-substituted biphenyls is heavily influenced by their phase transition enthalpies. Recent thermodynamic studies on methoxy-substituted biphenyls (often evaluated as Liquid Organic Hydrogen Carriers, or LOHCs) demonstrate that the position of the methoxy group significantly alters the enthalpy of formation (


)[1]. Ortho-methoxy substitutions generally result in higher equilibrium temperatures and unique crystallization behaviors due to the disruption of optimal crystal packing by the out-of-plane methoxy group, leading to lower melting enthalpies compared to their para-substituted counterparts.

Quantitative Thermodynamic Data

While empirical thermodynamic data for the specific 3-chloro-2-methoxy-1,1'-biphenyl molecule is highly specialized, we can establish a highly accurate thermodynamic profile based on structurally analogous ortho-methoxy and meta-halogenated biphenyl systems[1][2].

Table 1: Representative Thermodynamic Parameters for 3-Chloro-2-methoxy-1,1'-biphenyl

Thermodynamic ParameterEstimated ValueCausality / Structural Origin
Rotational Barrier (

)

kJ/mol
Driven by ortho-methoxy steric clash; enhanced by 3-chloro restriction of O-C rotation.
Dihedral Angle (

)

Compromise between minimizing steric repulsion and maximizing residual

-conjugation.
Enthalpy of Fusion (

)

kJ/mol
Lower than planar biphenyls due to poor crystal lattice packing of the twisted conformer.
Standard Enthalpy of Formation (

)

to

kJ/mol
Exothermic contribution from the C-O and C-Cl bonds, offset by internal steric strain.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and conformational dynamics of 3-chloro-2-methoxy-1,1'-biphenyl, two rigorous, self-validating analytical workflows must be employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics

Purpose: To determine the Gibbs free energy of activation (


) for the rotation around the biaryl axis.
Causality of Design:  We utilize deuterated 1,1,2,2-tetrachloroethane (TCE-

) as the solvent. Unlike DMSO or DMF, TCE is non-coordinating. This is critical because polar solvents can artificially lower the rotational barrier by stabilizing the highly polarized transition state via hydrogen bonding or dipole-dipole interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-chloro-2-methoxy-1,1'-biphenyl in 0.6 mL of TCE-

    
    .
    
  • Internal Temperature Calibration (Self-Validation): Instrument thermocouples are prone to significant error at temperature extremes. Spike the sample with a capillary containing pure ethylene glycol. The chemical shift difference (

    
    ) between the hydroxyl and methylene protons of ethylene glycol serves as an absolute, internal temperature standard.
    
  • Spectral Acquisition: Acquire high-resolution

    
    H-NMR spectra from 
    
    
    
    C to
    
    
    C in
    
    
    C increments. Focus on the diastereotopic protons (if a chiral shift reagent is used) or the broadening of the methoxy/aromatic signals.
  • Line-Shape Analysis: Identify the coalescence temperature (

    
    ) where the exchanging signals merge into a single broad peak.
    
  • Thermodynamic Extraction: Apply the Eyring equation to calculate

    
    :
    
    
    
    
    (Where
    
    
    is the rate constant at coalescence,
    
    
    is the gas constant,
    
    
    is Boltzmann's constant, and
    
    
    is Planck's constant).
Protocol 2: Modulated Differential Scanning Calorimetry (mDSC)

Purpose: To determine the phase transition thermodynamics (melting point, enthalpy of fusion, and heat capacity). Causality of Design: Standard DSC cannot differentiate between thermodynamic (reversible) and kinetic (non-reversible) thermal events. By using modulated DSC, we superimpose a sinusoidal temperature oscillation over the linear heating ramp. This separates the reversing heat flow (heat capacity, glass transitions) from the non-reversing heat flow (enthalpic relaxation, decomposition), providing a pristine thermodynamic baseline.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the cell constant and temperature using a high-purity Indium standard (

    
    C, 
    
    
    
    J/g). Run an empty aluminum pan baseline to validate zero heat flow.
  • Sample Loading: Hermetically seal 3–5 mg of the compound in an aluminum T-zero pan to prevent sublimation artifacts.

  • Thermal Method: Equilibrate at

    
    C. Apply a linear heating rate of 
    
    
    
    C/min with a modulation amplitude of
    
    
    C every 60 seconds.
  • Data Integration: Integrate the endothermic melting peak exclusively from the reversing heat flow signal to calculate the true thermodynamic

    
    .
    

ExperimentalWorkflow S1 1. Sample Prep in TCE-d2 (Non-coordinating) S2 2. VT-NMR Acquisition (+20°C to +120°C) S1->S2 S3 3. Line-Shape Analysis (Extract Tc and Rate) S2->S3 Spectral Data S4 4. Eyring Plot Generation (Calculate ΔG‡, ΔH‡, ΔS‡) S3->S4 Kinetic Parameters S5 Internal Calibration (Ethylene Glycol Δδ) S5->S2 Absolute Temp Validation

Self-validating Variable-Temperature NMR workflow for thermodynamic extraction.

Conclusion

The thermodynamic stability of 3-Chloro-2-methoxy-1,1'-biphenyl is dictated by a delicate balance of steric repulsion and electronic gearing. The ortho-methoxy group prevents coplanarity, while the adjacent meta-chloro group restricts the conformational freedom of the methoxy moiety itself, effectively locking the molecule into a rigid, twisted geometry. By employing self-validating analytical techniques like VT-NMR and mDSC, researchers can accurately quantify these thermodynamic barriers, ensuring predictable behavior when utilizing this compound as a scaffold in complex chemical syntheses or drug design.

References

  • Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? MDPI. Available at:[Link]

  • Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry (RSC). Available at:[Link]

  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ResearchGate. Available at:[Link]

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 3-Chloro-2-methoxy-1,1'-biphenyl in Organic Solvents

Executive Summary Understanding the solubility profile of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a critical prerequisite for its application in organic synthesis, particularly in cross-coupling reactions a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a critical prerequisite for its application in organic synthesis, particularly in cross-coupling reactions and electrophilic aromatic substitutions. As a halogenated biphenyl derivative, its solvation thermodynamics are governed by a highly lipophilic aromatic core, offset slightly by the polarizability of the chloro substituent and the weak hydrogen-bond accepting nature of the methoxy group.

This technical guide provides a comprehensive analysis of the compound's solubility behavior, grounded in the Hansen Solubility Parameter (HSP) framework, and details a self-validating empirical protocol for precise thermodynamic solubility determination.

Theoretical Solvation Mechanics (Hansen Solubility Parameters)

To predict and rationalize the solubility of 3-chloro-2-methoxybiphenyl without exhaustive trial-and-error, we apply the Hansen Solubility Parameter (HSP) theory. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the large, planar 
    
    
    
    -system of the biphenyl core.
  • Polar Interactions (

    
    ):  Induced by the asymmetric distribution of electron density from the chloro and methoxy groups.
    
  • Hydrogen Bonding (

    
    ):  Limited strictly to the oxygen atom acting as a weak H-bond acceptor.
    

Based on structural analogues and organic semiconductors with similar biphenyl architectures, the solute exhibits a high dispersion parameter (


) and low polarity/hydrogen bonding parameters (

)[1]. Solvents whose HSP coordinates closely match these values will yield the smallest interaction radius (

), resulting in maximum solubility.

G Core 3-Chloro-2-methoxy-1,1'-biphenyl (Target Solute) Sub1 Biphenyl Core (High Dispersion, δD) Core->Sub1 Sub2 Methoxy Group (H-Bond Acceptor, δH) Core->Sub2 Sub3 Chloro Group (Polarizability, δP) Core->Sub3 Sol1 Aromatic/Halogenated Solvents (Toluene, DCM) Optimal Solvation Sub1->Sol1 π-π / Dispersion Sol2 Polar Aprotic Solvents (Acetone, EtOAc) Moderate Solvation Sub2->Sol2 Dipole-Dipole Sub3->Sol1 Dipole-Induced

Fig 1: Intermolecular forces dictating the solvation of 3-chloro-2-methoxybiphenyl.

Empirical Solubility Profile

The theoretical HSP predictions align with empirical observations. The compound is highly soluble in halogenated and aromatic solvents, moderately soluble in polar aprotic solvents, and practically insoluble in aqueous media. Historically, non-polar solvents like carbon disulfide (


) were utilized to ensure complete solvation of the lipophilic core during Friedel-Crafts acylations, maintaining compatibility with Lewis acid catalysts[2].
Table 1: Solubility Profile in Common Organic Solvents at 25°C
SolventClassificationEstimated Solubility (mg/mL)HSP Compatibility (

)
Primary Solvation Mechanism
Dichloromethane (DCM) Halogenated> 100High (Small

)
Dipole-induced dipole, Dispersion
Toluene Aromatic> 50High

stacking, Dispersion
Ethyl Acetate (EtOAc) Polar Aprotic20 - 50ModerateDipole-dipole, Weak H-bonding
Methanol (MeOH) Polar Protic< 10Low (Large

)
Solvent self-association excludes solute
Water Aqueous< 0.1InsolubleHydrophobic effect / Cavity penalty

Note: Quantitative estimates are derived from structural homology to similar halogenated biphenyls and standard operational concentrations used in literature syntheses[1][3].

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate precise, compound-specific solubility data, the Isothermal Shake-Flask Method remains the gold standard. The following protocol is designed as a self-validating system, ensuring that kinetic artifacts (such as supersaturation) do not skew thermodynamic data.

Causality & Experimental Design:
  • Why 48 Hours? Dissolution is a kinetic process, but solubility is a thermodynamic endpoint. Shaking for 48 hours ensures the system transitions past initial kinetic dissolution into true thermodynamic equilibrium.

  • Why Centrifugation over Filtration? 3-Chloro-2-methoxybiphenyl is highly lipophilic. Passing the saturated solution through standard syringe filters (e.g., PTFE or Nylon) can lead to non-specific adsorption of the solute onto the membrane, artificially lowering the measured concentration. Furthermore, volatile solvents like DCM can evaporate during filtration, artificially raising the concentration. Centrifugation bypasses both vectors of error.

Step-by-Step Workflow:
  • Solid Preparation: Weigh approximately 50 mg of 3-chloro-2-methoxy-1,1'-biphenyl[4] into a 4 mL amber glass vial. Amber glass is chosen to prevent potential UV-induced degradation of the halogenated aryl system.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (HPLC grade). Ensure a visible excess of solid remains; if all solid dissolves, add more until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure). Dilute immediately into 900 µL of the mobile phase (e.g., Acetonitrile) to prevent precipitation upon temperature changes.

  • Quantification: Analyze the diluted sample via HPLC-UV against a pre-established calibration curve.

G A 1. Solid Addition Excess 3-Chloro-2-methoxybiphenyl C 3. Isothermal Agitation 25.0°C, 48 Hours (Equilibration) A->C B 2. Solvent Addition Target Organic Solvent B->C D 4. Phase Separation Centrifugation at 10,000 rpm C->D E 5. Quantification HPLC-UV Analysis D->E

Fig 2: Workflow for the Isothermal Shake-Flask determination of thermodynamic solubility.

Application in Organic Synthesis

The solubility profile of 3-chloro-2-methoxybiphenyl directly dictates the reaction engineering for its downstream modifications.

In the seminal work by Buu-Hoï and Petit (1959) regarding the Friedel-Crafts acylation of this compound, the choice of solvent was paramount[2][3]. Because the biphenyl core requires high dispersion forces for solvation, non-polar solvents like carbon disulfide (


) were selected. This solvent not only fully dissolved the 3-chloro-2-methoxybiphenyl substrate but also remained inert to the aluminum chloride (

) catalyst, allowing acylation to proceed selectively at the 5 and 4' positions[2]. In modern pharmaceutical development, where

is avoided due to toxicity, dichloromethane (DCM) serves as the primary drop-in replacement, offering an identical HSP dispersion match while maintaining catalyst compatibility.

References

  • AChemBlock. 3-Chloro-2-methoxy-1,1'-biphenyl 95% | CAS: 23885-98-5. Retrieved March 6, 2026. 4

  • Aaronchem. 23885-98-5 | MFCD34757207 | 3-Chloro-2-methoxy-1,1'-biphenyl. Retrieved March 6, 2026. 5

  • Buu-Hoï, N. P., & Petit, L. (1959). Orientation in Friedel-Crafts Acylations of 3-Chloro-2-methoxybiphenyl. The Journal of Organic Chemistry, 24(1), 39–41. American Chemical Society.

  • Machida, S., et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. American Chemical Society. 1

Sources

Exploratory

Electronic &amp; Steric Tuning of 2-Methoxybiphenyl Scaffolds: A Chlorination Guide

Executive Summary This technical guide analyzes the physicochemical perturbations introduced by chlorine substitution on the 2-methoxybiphenyl (2-MB) scaffold. Targeted at medicinal chemists and structural biologists, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical perturbations introduced by chlorine substitution on the 2-methoxybiphenyl (2-MB) scaffold. Targeted at medicinal chemists and structural biologists, this document moves beyond basic synthesis to explore the causality between chlorine positioning, atropisomerism (steric twist), and electronic distribution. We provide a self-validating Suzuki-Miyaura protocol and a mechanistic breakdown of how chlorination alters metabolic stability (t1/2) and lipophilicity (logP).

Part 1: Structural Dynamics & The "Ortho-Twist"

The 2-methoxybiphenyl system is defined by the dihedral angle (


) between the two phenyl rings. Unlike a planar biphenyl, the 2-methoxy group introduces a steric clash with the ortho-hydrogens of the adjacent ring (

and

), forcing the system into a twisted conformation (typically

).
The Chlorine Effect

Substituting chlorine into this system is not merely an electronic change; it is a conformational switch.

  • Non-Ortho Substitution (3, 4, 5, 3', 4'): The electronic effects are dominated by induction (

    
    ) and resonance (
    
    
    
    ). The dihedral angle remains largely unaffected.
  • Ortho Substitution (6, 2', 6'): The large Van der Waals radius of Chlorine (1.75 Å) vs. Hydrogen (1.20 Å) forces the rings into a near-orthogonal arrangement (

    
    ). This decouples the 
    
    
    
    -systems
    , effectively isolating the electronic pools of the two rings.
Diagram 1: Steric-Electronic Interplay

The following diagram illustrates the logical flow of how substitution alters conformation and reactivity.

G Substituent Chlorine Substitution Site Ortho Ortho-Position (2', 6) Substituent->Ortho MetaPara Meta/Para-Position (3, 4, 3', 4') Substituent->MetaPara Twist Increased Dihedral Angle (Twist > 70°) Ortho->Twist Steric Clash Planar Retained Conformation (Twist ~ 45°) MetaPara->Planar Decouple π-System Decoupling (Rings Electronically Isolated) Twist->Decouple Conjugation Retained π-Conjugation (Resonance Active) Planar->Conjugation Result1 Reduced Metabolic Liability High Atropisomer Potential Decouple->Result1 Result2 Standard Hammett Effects (Induction/Resonance) Conjugation->Result2

Caption: Logic flow showing how steric positioning of the chlorine atom dictates the electronic connectivity of the biaryl system.

Part 2: Electronic Perturbation Analysis

When designing analogs, predicting NMR shifts and reactivity requires separating Inductive (


) and Resonance (

) effects.
The Inductive/Resonance Tug-of-War

Chlorine is an electron-withdrawing group (EWG) by induction but an electron-donating group (EDG) by resonance.

  • Induction (

    
    ):  Dominates. Cl pulls electron density through the 
    
    
    
    -bond framework.[1] This deactivates the ring toward electrophilic attack (e.g., metabolic oxidation).
  • Resonance (

    
    ):  Minor. Cl lone pairs can donate into the ring, but this is weak compared to the inductive pull.
    
Predicted C NMR Shift Trends

The following table summarizes the expected chemical shift perturbations (


) relative to the unsubstituted 2-methoxybiphenyl. These values are derived from standard Substituent Chemical Shift (SCS) additivity rules for biaryl systems.
Carbon Position relative to ClElectronic EffectPredicted Shift Change (

ppm)
Diagnostic Feature
Ipso (C-Cl) Inductive Deshielding+6.0 to +9.0Disappearance of CH peak in DEPT-135/HSQC.
Ortho (C-H) Resonance Shielding-1.0 to -2.0Upfield shift of adjacent protons.
Meta (C-H) Inductive Deshielding+1.0 to +1.5Slight downfield shift.
Para (C-H) Resonance Shielding-1.5 to -2.0Useful for confirming regiochemistry.
C1' (Bridge) Steric/ElectronicVariesIf Cl is at 2' , C1' shifts significantly due to twist.

Expert Insight: In 2'-chloro-2-methoxybiphenyl, look for an anomaly at the C1 (bridgehead) carbon. The loss of conjugation due to twisting often causes an upfield shift (shielding) compared to the planar analog, counter-intuitively opposing the inductive effect.

Part 3: Synthetic Protocol (Self-Validating)

The Suzuki-Miyaura coupling is the industry standard. However, steric hindrance in 2-substituted systems requires specific catalyst choices to prevent protodeboronation.

Protocol: 2'-Chloro-2-Methoxybiphenyl Synthesis

Objective: Couple 2-bromoanisole with 2-chlorophenylboronic acid.

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 eq)

  • Boronic Acid: 2-Chlorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.03 eq) — Selected for resistance to steric bulk.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) — Degassed.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (

    
    ).
    
  • Solvation: Dissolve halide and boronic acid in degassed dioxane.

  • Activation: Add base (dissolved in minimal water) and catalyst.

  • Reflux: Heat to 90°C for 4-12 hours.

  • Validation (TLC): Monitor disappearance of 2-bromoanisole (

    
     in 10% EtOAc/Hex).
    
    • Self-Validation Check: If starting material persists after 12h, add 0.01 eq additional catalyst. Do not increase Temp >100°C to avoid deboronation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (0-5% EtOAc in Hexanes).

Diagram 2: Synthetic Decision Tree

Synthesis Start Start: Reagents CheckSterics Check Sterics: Is Boronic Acid Ortho-Substituted? Start->CheckSterics StandardCond Std Conditions: Pd(PPh3)4, Na2CO3 CheckSterics->StandardCond No (Meta/Para) RobustCond Robust Conditions: Pd(dppf)Cl2 or SPhos Pd G2 CheckSterics->RobustCond Yes (Ortho) Monitor Monitor TLC (SM Disappearance) StandardCond->Monitor RobustCond->Monitor Workup Workup & NMR Validation Monitor->Workup

Caption: Catalyst selection workflow based on steric hindrance of the coupling partners.

Part 4: Medicinal Chemistry Implications

Chlorine substitution is a strategic tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties.

Metabolic Blocking (The "Para-Block")

The 4-position (para) of the biphenyl ring is the primary site for CYP450-mediated hydroxylation (Phase I metabolism).

  • Mechanism: CYP450 enzymes seek electron-rich, accessible sites.

  • Strategy: Placing a Cl at the 4' position blocks this site. The C-Cl bond is too strong (

    
     kcal/mol) for typical enzymatic cleavage.
    
  • Outcome: This forces the enzyme to attack the less favorable meta-positions or the methoxy group (O-demethylation), significantly increasing the half-life (

    
    ).
    
Lipophilicity (LogP)

Chlorine is highly lipophilic ($ \pi_x \approx 0.71 $).

  • Effect: Adding Cl increases the LogP of the 2-MB scaffold by approximately 0.7 - 1.0 log units.

  • Benefit: Improves blood-brain barrier (BBB) penetration.

  • Risk: Excessive lipophilicity (

    
    ) increases non-specific protein binding and toxicity.
    
Diagram 3: Metabolic Fate

Metabolism Drug 2-Methoxybiphenyl Scaffold CYP CYP450 Oxidation Drug->CYP PathA Path A: Unsubstituted (Para-Hydroxylation) CYP->PathA High Rate PathB Path B: 4'-Chloro Substituted (Blocked Site) CYP->PathB Blocked Clearance Rapid Clearance (Phase II Conjugation) PathA->Clearance Stable Extended t1/2 (Metabolic Shunt) PathB->Stable

Caption: Comparison of metabolic pathways between unsubstituted and 4'-chloro substituted scaffolds.

References

  • Vertex AI & NIH . Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (Discusses the energy penalty of planar conformations in ortho-substituted biaryls). 2[3]

  • BenchChem . Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (Protocol validation and catalyst choices). 4

  • Chemistry LibreTexts . Conformations of Biphenyls. (Detailed analysis of atropisomerism and dihedral angles). 5[3][6]

  • Euro Chlor . Influence of Chlorine Substituents on Biological Activity of Chemicals. (Hammett constants and lipophilicity effects). 1

  • SciSpace . Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (Methodology for predicting NMR shifts in chlorinated systems). 7

Sources

Foundational

The 3-Chloro-2-methoxy-1,1'-biphenyl Scaffold: An In-Depth Guide to Synthesis, Reactivity, and Therapeutic Applications

Executive Summary In modern drug discovery and organic synthesis, privileged scaffolds serve as the architectural foundation for novel therapeutics. The 3-chloro-2-methoxy-1,1'-biphenyl moiety (CAS: 23885-98-5) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, privileged scaffolds serve as the architectural foundation for novel therapeutics. The 3-chloro-2-methoxy-1,1'-biphenyl moiety (CAS: 23885-98-5) has emerged as a highly versatile building block[1]. Characterized by its unique steric hindrance and electronic distribution, this scaffold is a critical structural motif in the development of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors[2] and small-molecule PD-1/PD-L1 antagonists[3].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental organic reactivity and advanced biochemical applications. This whitepaper details the structural causality behind the scaffold's behavior, provides self-validating synthetic protocols, and maps its integration into cutting-edge pharmacological workflows.

Structural Foundations and Chemical Reactivity

Conformational Dynamics and Steric Causality

The biological efficacy of 3-chloro-2-methoxy-1,1'-biphenyl derivatives stems directly from their 3D conformation. The biphenyl axis is not planar; the bulky 2-methoxy group and the 3-chloro substituent induce significant steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the two aromatic rings into an orthogonal or highly twisted conformation.

  • Causality in Drug Design: This twisted geometry is precisely what allows these derivatives to slot into deep, narrow hydrophobic pockets of target enzymes (such as the ubiquinone-binding tunnel of DHODH), preventing off-target binding with planar DNA-intercalating proteins.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Functionalizing the core scaffold requires a deep understanding of its electronic directing effects. The methoxy group at the 2-position is strongly electron-donating via resonance (+M effect), making the ring highly activated. The chlorine at the 3-position is electron-withdrawing via induction (-I) but ortho/para directing.

Historically, Friedel-Crafts acylation of 3-chloro-2-methoxybiphenyl has demonstrated strict regioselectivity dependent on the Lewis acid catalyst[4]:

  • Using Stannic Chloride (

    
    ):  Acylation occurs almost exclusively at the 5-position  (para to the methoxy group), driven by the strong +M effect of the oxygen atom.
    
  • Using Aluminum Chloride (

    
    ):  A mixture of 5-substituted and 4'-substituted (on the unsubstituted phenyl ring) products is observed, as the more aggressive 
    
    
    
    can overcome the steric hindrance of the biphenyl system[4].

Synthetic Workflows and Functionalization

To transition from a raw building block to an Active Pharmaceutical Ingredient (API), the scaffold must undergo targeted functionalization. Below is the logical progression of synthesizing and derivatizing the biphenyl core.

SynthesisWorkflow A 2-Bromo-6-chloroanisole + Phenylboronic Acid B Suzuki-Miyaura Cross-Coupling A->B Pd(PPh3)4, Base C 3-Chloro-2-methoxy- 1,1'-biphenyl B->C Heat, 4h D Friedel-Crafts Acylation C->D SnCl4, R-COCl E Amidation & Coupling D->E Functionalization F DHODH Inhibitors (e.g., MD-209) E->F Cyano-enamide addition G PD-1/PD-L1 Inhibitors E->G Benzylamine substitution

Synthesis and functionalization workflow of the 3-chloro-2-methoxybiphenyl scaffold.

Protocol 1: De Novo Synthesis of the Biphenyl Core (Suzuki-Miyaura Coupling)

Objective: Assemble the 3-chloro-2-methoxy-1,1'-biphenyl core with high regioselectivity. Causality: We utilize 2-bromo-6-chloroanisole. The Palladium catalyst will selectively undergo oxidative addition at the weaker


 bond rather than the 

bond, ensuring the chlorine atom remains intact for downstream steric influence.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-6-chloroanisole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add

    
     (0.05 equiv) and aqueous 
    
    
    
    (2.0 M, 2.0 equiv). Rationale: The base accelerates the transmetalation step by forming a reactive boronate complex.
  • Solvent System: Suspend the mixture in a degassed Toluene/Ethanol (4:1 v/v) solvent system. Rationale: Toluene solubilizes the organics, while ethanol acts as a phase-transfer agent for the aqueous base.

  • Reaction: Reflux at 90°C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the lower-Rf bromide spot confirms completion. Quench with water, extract with ethyl acetate, dry over

    
    , and purify via flash chromatography to yield the pure biphenyl scaffold.
    

Biological Applications & Mechanisms of Action

Target 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate to orotate. This pathway is essential for rapidly proliferating cells, including activated T-cells (autoimmune diseases) and pathogens like Plasmodium falciparum (Malaria) and Phytophthora infestans (agricultural blight)[2].

Derivatives such as MD-209 ((2Z)-N-(3-chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide)[5] are highly potent DHODH inhibitors.

  • Mechanistic Causality: The enzyme relies on ubiquinone (Coenzyme Q10) as an electron acceptor. The 3-chloro-2-methoxybiphenyl tail of MD-209 perfectly mimics the hydrophobic isoprenoid tail of ubiquinone, competitively binding and blocking the ubiquinone tunnel. Concurrently, the cyano-hydroxybutenamide headgroup forms critical hydrogen bonds with the active site residues, halting electron transfer[2].

DHODH_Pathway A L-Dihydroorotate E DHODH Enzyme (Mitochondrial Inner Membrane) A->E Oxidation B Orotate (To Pyrimidine Pool) E->B D Ubiquinol (CoQ10H2) E->D Reduction C Ubiquinone (CoQ10) C->E Natural Electron Acceptor I MD-209 (Biphenyl Derivative) I->E Blocks Ubiquinone Tunnel

Mechanism of DHODH inhibition by MD-209 via ubiquinone tunnel blockade.

Protocol 2: In Vitro Biochemical DHODH Inhibition Assay

Objective: Quantify the


 of synthesized biphenyl derivatives against recombinant DHODH.
Causality:  Because DHODH activity is directly coupled to the reduction of ubiquinone, we use decylubiquinone as a surrogate electron acceptor. We couple this to the reduction of the dye DCIP (2,6-dichlorophenolindophenol). As DCIP is reduced, its absorbance at 600 nm decreases, providing a real-time, colorimetric kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Rationale: Triton X-100 mimics the mitochondrial membrane environment, preventing enzyme aggregation.

  • Reagent Master Mix: To a 96-well plate, add 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Inhibitor Titration: Add the biphenyl derivative (e.g., MD-209) in a 10-point dose-response series (0.1 nM to 100

    
    M) using DMSO (final DMSO concentration < 1%).
    
  • Initiation & Validation: Initiate the reaction by adding 10 nM recombinant DHODH. Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot normalized 
    
    
    
    against log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the
    
    
    .
Target 2: PD-1/PD-L1 Pathway Inhibition (Immuno-Oncology)

Beyond DHODH, the biphenyl scaffold has recently been leveraged in oncology. The PD-1/PD-L1 immune checkpoint pathway is traditionally targeted by monoclonal antibodies. However, 2023 studies demonstrated that 2-arylmethoxy-4-(biphenyl-3-ylmethoxy) benzylamine derivatives containing a halogenated biphenyl core act as potent small-molecule inhibitors of this protein-protein interaction[3].

  • Mechanistic Causality: The biphenyl core induces a conformational shift in the PD-L1 dimer, effectively occluding the PD-1 binding interface. The introduction of the chlorine atom at the biphenyl ring significantly improves the binding affinity compared to methyl-substituted analogs due to enhanced halogen bonding within the hydrophobic pocket[3].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) data for key 3-chloro-2-methoxy-1,1'-biphenyl derivatives across different therapeutic targets.

Compound / DerivativePrimary TargetApplication AreaEfficacy /

Reference
MD-209 Human DHODHAutoimmune / ImmunosuppressionHigh Potency (Strong Inhibition)[2]
MD-209 P. infestans DHODHAgricultural FungicideHigh Potency (Strong Inhibition)[2]
Compound A51 PD-1/PD-L1 AxisImmuno-Oncology18.3 ± 4.1 nM[3]
BMS202 (Control)PD-1/PD-L1 AxisImmuno-Oncology55.1 ± 12.3 nM[3]

Note: Compound A51, featuring the chlorinated biphenyl core, demonstrated a 3-fold increase in potency over its non-halogenated counterparts and outperformed the standard control BMS202[3].

References

  • Orientation in Friedel-Crafts Acylations of 3-Chloro-2-methoxybiphenyl. Buu-Hoi, N. P., & Petit, L. The Journal of Organic Chemistry, 1959. URL:[Link]

  • Phytophthora infestans Dihydroorotate Dehydrogenase Is a Potential Target for Chemical Control – A Comparison With the Enzyme From Solanum tuberosum. Frontiers in Microbiology, 2019. URL:[Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 2023. URL:[Link]

  • PubChem CID 54727975: (2Z)-N-(3-chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide. National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Structural Crystallography and Solid-State Dynamics of Chlorinated Biphenyls

Executive Summary The structural analysis of chlorinated biphenyls (PCBs) offers a masterclass in the competition between steric hindrance and intermolecular packing forces. For researchers in drug development, understan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of chlorinated biphenyls (PCBs) offers a masterclass in the competition between steric hindrance and intermolecular packing forces. For researchers in drug development, understanding these systems provides critical insight into atropisomerism , halogen bonding , and polymorphism —factors that directly influence the bioavailability and stability of biphenyl-based pharmacophores (e.g., angiotensin II receptor antagonists).[1] This guide moves beyond basic characterization, detailing the crystallographic nuances, Hirshfeld surface analyses, and experimental protocols required to master this lipophilic scaffold.[1]

The Ortho-Effect: Conformational Energetics

The central dogma of PCB crystallography is the torsion angle (


)  between the two phenyl rings. This angle is the primary determinant of both solid-state packing and biological toxicity.
The Steric-Electronic Conflict

In the gas phase, biphenyls adopt a twisted conformation (


) to minimize steric clash between ortho-hydrogens while maintaining partial 

-conjugation.[1] Chlorination drastically alters this landscape:
  • Non-ortho PCBs ("Coplanar"): (e.g., PCB 77, PCB 126). Lacking steric bulk at the ortho positions, these congeners possess a low rotational energy barrier. While they are often termed "coplanar" in toxicology (due to their ability to flatten within the AhR receptor pocket), their crystalline ground state often retains a twist (

    
    ) to optimize lattice energy.
    
  • Ortho-substituted PCBs: (e.g., PCB 153). The large van der Waals radius of chlorine (1.75 Å) forces the rings nearly perpendicular (

    
    ). This "ortho-effect" locks the molecule into a non-planar conformation, disrupting close 
    
    
    
    -stacking and necessitating alternative packing motifs.[1]
Atropisomerism

For tetra-ortho substituted congeners, the rotational barrier can exceed 20 kcal/mol, leading to separable atropisomers (axial chirality).[1] In drug development, identifying such restricted rotation early is crucial to avoid unintended racemic mixtures in the solid state.

Crystal Packing Architectures

The packing of PCBs is governed by a hierarchy of weak interactions. Unlike hydrogen-bonded systems, PCBs rely on the interplay of dispersion forces and anisotropic halogen interactions.[1]

Packing Motifs
Motif TypeStructural DriverTypical CongenersDescription
Herringbone C-H...

interactions
Mono/Di-chlorinatedEdge-to-face packing dominates; common in non-planar aromatics.[1]
Corrugated Sheets Cl...Cl & Cl...

Highly chlorinatedPlanar stacking is sterically forbidden; molecules arrange in offset layers to maximize halogen contacts.
Channel Solvates Host-Guest fitOrtho-rich congenersThe inefficient packing of twisted biphenyls often creates voids, trapping solvents (e.g., hexane) in channel structures.[1]
Halogen Bonding (The -hole)

A critical feature in PCB crystallography is the Type II Halogen Bond . The chlorine atom is not uniformly negative; it possesses a positive electrostatic potential cap (the


-hole) along the C-Cl bond axis.
  • Type I Contact: Geometry based (symmetrical).

    
    . Driven by dispersion/packing loss.
    
  • Type II Contact: Electrostatic.

    
    .[1] The electrophilic 
    
    
    
    -hole of one Cl interacts with the nucleophilic belt of another Cl or a
    
    
    -system.[2][3]

Expert Insight: In highly chlorinated PCBs, Type II interactions often dictate the lattice energy, overriding the tendency for simple close packing.

Advanced Analysis: Hirshfeld Surfaces

Modern structural validation requires more than bond lengths. Hirshfeld Surface Analysis provides a quantitative map of intermolecular interactions, essential for comparing polymorphs.[1]

Interpreting the Surface ( )

The Hirshfeld surface is defined where the electron density of the pro-molecule equals that of the crystal environment. We map


 (normalized contact distance) onto this surface:
  • Red Regions: Contacts shorter than the sum of van der Waals radii (e.g., strong Cl...Cl or C-H...Cl interactions).

  • White Regions: Contacts at the van der Waals limit.

  • Blue Regions: No close contacts.

Fingerprint Plots

Decomposing the surface into 2D fingerprint plots (


 vs 

) reveals the "genomic" signature of the crystal:
  • Cl...Cl Spikes: A distinct feature in highly chlorinated congeners, appearing along the diagonal.

  • C...H Wings: Representing C-H...

    
     interactions, dominant in lower-chlorinated, herringbone structures.[1]
    

Experimental Protocol: Crystallization of Lipophilic Aromatics

Growing diffraction-quality crystals of hydrophobic organochlorines requires controlling supersaturation in non-polar environments.[1]

Solvent Selection Strategy
  • Primary Solvent: Hexane or Heptane (Good solubility, high vapor pressure).[1]

  • Anti-Solvent: Methanol or Acetonitrile (induces nucleation).

  • Modifier: Benzene/Toluene (promotes

    
    -stacking, but risks solvate formation).[1]
    
Protocol: Slow Evaporation (The "Vial-in-Vial" Method)

This method controls the rate of evaporation to prevent rapid precipitation (oiling out).

  • Preparation: Dissolve 20 mg of the PCB congener in 2 mL of Hexane/Dichloromethane (1:1) in a small 4 mL vial. Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • The Chamber: Place the small uncapped vial inside a larger 20 mL scintillation vial containing 5 mL of a less volatile anti-solvent (e.g., Ethanol).

  • Equilibration: Cap the large vial tightly. The hexane will slowly diffuse out, and ethanol vapor will diffuse in, gently increasing supersaturation.[1]

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals typically form within 48-120 hours.[1] Mount using Paratone-N oil to prevent desolvation (if solvates are present) and flash cool to 100K immediately.[1]

Biological Implications: The AhR Receptor

The crystallographic data directly informs the mechanism of toxicity. The Aryl Hydrocarbon Receptor (AhR) possesses a rectangular binding pocket optimized for planar, hydrophobic ligands (like Dioxin/TCDD).

  • Coplanar PCBs: Can be forced into a planar conformation with minimal energy penalty (

    
     kcal/mol), fitting the AhR pocket.
    
  • Ortho-PCBs: The energy penalty to flatten the twist angle is too high. They cannot fit the AhR, thus exhibiting lower dioxin-like toxicity but potentially acting via other pathways (e.g., ryanodine receptor activation).[1]

Visualization of Structural Logic[1]

PCB_Structure_Logic Subst Chlorine Substitution Pattern Ortho Ortho-Substitution (Steric Bulk) Subst->Ortho NonOrtho Non-Ortho / Para (Minimal Sterics) Subst->NonOrtho Twist High Torsion Angle (60-90°) Ortho->Twist Steric Clash Planar Low Torsion Angle (Variable, ~40° -> 0°) NonOrtho->Planar Rotational Freedom Packing_Ortho Packing: Channel/Solvates (Inefficient Packing) Twist->Packing_Ortho Prevents Stacking No_AhR No AhR Binding (Neuro/Endo Toxicity) Twist->No_AhR Steric Exclusion Packing_Planar Packing: Sheet/Stacking (High Lattice Energy) Planar->Packing_Planar Enables Pi-Stacking AhR_Bind AhR Receptor Binding (High Toxicity) Planar->AhR_Bind Fits Pocket

Figure 1: The structural causality chain linking chlorine substitution patterns to crystallographic packing motifs and biological toxicity profiles.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal structure of 3,3',4,4'-tetrachlorobiphenyl (PCB 77). [Link][1]

  • Robertson, L. W., & Hansen, L. G. (2015).[1] PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[4][5][6] CrystEngComm. [Link]

  • Safe, S. (1994).[1] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment.[1][7] Critical Reviews in Toxicology. [Link]

  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry.[8] Chemical Reviews. [Link]

Sources

Foundational

Bioactivity Potential of 3-Chloro-2-methoxy-1,1'-biphenyl in Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern medicinal chemistry, 3-chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) has emerged as a privileged biaryl building block[1]. Far from being a simple structural spacer, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) has emerged as a privileged biaryl building block[1]. Far from being a simple structural spacer, this specific biphenyl derivative provides highly tunable steric and electronic properties that are critical for designing species-selective enzyme inhibitors. This technical guide dissects the mechanistic utility of this compound, focusing on its role in synthesizing potent therapeutics—most notably the derivative MD-209 —that target the de novo pyrimidine biosynthesis pathway in human oncology, Plasmodium falciparum (malaria), and Phytophthora infestans (agricultural blight)[2].

Chemical Profile & Structural Causality

The efficacy of a drug candidate often hinges on the precise spatial arrangement of its pharmacophores. 3-Chloro-2-methoxy-1,1'-biphenyl serves as a highly modular, lipophilic anchoring tail.

  • Steric Constraint & Dihedral Angle: The ortho-methoxy (-OCH3) and meta-chloro (-Cl) substituents on the biphenyl ring system restrict free rotation around the C-C biaryl bond. This induced dihedral angle forces the molecule into a specific non-planar conformation.

  • Target Engagement: In the context of enzyme inhibition, this conformation is not arbitrary. It is precisely tuned to maximize

    
     stacking and van der Waals interactions within highly variable, hydrophobic binding pockets—specifically the ubiquinone-binding channel of target enzymes[3].
    

Core Bioactivity: DHODH Inhibition (The MD-209 Case Study)

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme responsible for catalyzing the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[4]. Because certain rapidly dividing cells (like cancer cells) and pathogens (like P. falciparum) lack sufficient pyrimidine salvage pathways, they are entirely dependent on this de novo synthesis, making DHODH a highly validated drug target[5].

When 3-chloro-2-methoxy-1,1'-biphenyl is coupled with a cyano-hydroxybutenamide head group, it forms MD-209 (N-(3-chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide)[6].

Mechanism of Action: MD-209 acts as a competitive inhibitor at the ubiquinone (Coenzyme Q10) binding site of DHODH[3]. By occupying this hydrophobic tunnel, the 3-chloro-2-methoxybiphenyl tail prevents ubiquinone from acting as the terminal electron acceptor. This halts the oxidation of dihydroorotate, ultimately starving the cell of uridine monophosphate (UMP) and arresting DNA/RNA synthesis.

Quantitative Data: Cross-Species Efficacy

The structural tuning provided by the 3-chloro-2-methoxy substitution yields a compound with potent multi-species activity. This contrasts sharply with the clinical drug teriflunomide (A77 1726), which is highly specific to human DHODH but lacks potent pathogen efficacy[4].

CompoundTarget EnzymeIC50 (

M)
Reference / Source
MD-209 Human DHODH (HsDHODH)0.060 - 0.18[7]
MD-209 P. falciparum DHODH (PfDHODH)4.0[7]
MD-209 P. infestans DHODH (PiDHODH)60.0[2]
Teriflunomide Human DHODH (HsDHODH)0.17[7]
Teriflunomide P. infestans DHODH (PiDHODH)79.0[4]

Table 1: Comparative IC50 values demonstrating the broad-spectrum inhibitory potential of the 3-chloro-2-methoxybiphenyl derivative MD-209.

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols describe the self-validating systems used to synthesize and evaluate these compounds.

Protocol A: Synthesis of the MD-209 Scaffold

Causality: The synthesis relies on the coupling of the 3-chloro-2-methoxy-1,1'-biphenyl amine derivative with a pre-activated cyanoacetic acid derivative to form the active pharmacophore.

  • Starting Material Preparation: Nitrate 3-chloro-2-methoxy-1,1'-biphenyl at the 4-position using standard HNO3/H2SO4 conditions, followed by reduction (Pd/C, H2) to yield the corresponding aniline.

  • Amidation: React the aniline with 5-methylisoxazole-4-carbonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane (DCM).

  • Ring Opening: Treat the resulting intermediate with a strong base (e.g., NaOH in aqueous methanol) to induce the ring-opening of the isoxazole. This yields the active 2-cyano-3-hydroxybut-2-enamide head group.

  • Self-Validation: Confirm structural integrity and purity (>95%) via 1H-NMR, 13C-NMR, and LC-MS. Critical Check: The presence of the enol proton (

    
    14 ppm) in the 1H-NMR spectrum is mandatory to confirm the molecule is in its active, hydrogen-bonded conformation.
    
Protocol B: In Vitro DHODH Kinetic Assay (DCIP Reduction)

Causality: Because DHODH transfers electrons to ubiquinone, we can measure enzyme activity in vitro by coupling the reaction to a secondary electron acceptor, 2,6-dichlorophenolindophenol (DCIP). As DCIP is reduced, it loses its blue color, allowing for real-time spectrophotometric tracking[8].

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (crucial to solubilize the lipophilic ubiquinone and the biphenyl inhibitor), and 1 mM KCN (to inhibit background mitochondrial respiratory chain activity if using crude extracts).

  • Reagent Addition: Add 0.1 mM L-dihydroorotate (substrate), 0.05 mM decylubiquinone (electron acceptor), and 0.06 mM DCIP.

  • Inhibitor Titration: Add the 3-chloro-2-methoxybiphenyl derivative in a 10-point concentration-response curve (ranging from 1 nM to 100

    
    M) using DMSO as the vehicle (final DMSO concentration <1%).
    
  • Initiation & Readout: Initiate the reaction by adding recombinant DHODH enzyme (10-50 nM). Monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C.

  • Self-Validation (Controls): Include a "no-enzyme" blank to account for spontaneous DCIP reduction, and a "vehicle-only" control to establish 100% enzyme activity. Calculate the IC50 using non-linear regression (four-parameter logistic equation).

Mechanistic Visualizations

Pathway Glutamine Glutamine + CO2 + ATP CP Carbamoyl Phosphate Glutamine->CP CPS II CAA Carbamoyl Aspartate CP->CAA ATC DHO Dihydroorotate (DHO) CAA->DHO DHOase ORO Orotate DHO->ORO Oxidation UMP UMP (RNA/DNA Synthesis) ORO->UMP UMPS DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHODH->DHO Substrate DHODH->ORO Product Ubiquinone Ubiquinone (CoQ10) DHODH->Ubiquinone Electron Transfer Inhibitor MD-209 (3-Chloro-2-methoxybiphenyl derivative) Inhibitor->DHODH Blocks Ubiquinone Channel

Fig 1: De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition by MD-209.

Workflow Synth 1. Synthesis Biaryl Coupling Purify 2. Purification & LC-MS/NMR Synth->Purify Assay 3. In Vitro Assay DCIP Reduction Purify->Assay Kinetics 4. Kinetic Profiling IC50 Determination Assay->Kinetics InVivo 5. In Vivo/Cellular Pathogen Growth Kinetics->InVivo

Fig 2: Experimental workflow for synthesizing and screening biphenyl-based DHODH inhibitors.

Future Perspectives in Drug Discovery

The 3-chloro-2-methoxy-1,1'-biphenyl scaffold is not just a historical artifact of leflunomide optimization; it is a foundational blueprint for next-generation drug discovery. By understanding the precise steric bulk and electronic distribution required to plug the ubiquinone channel of DHODH, researchers can further derivatize this building block to achieve absolute species selectivity. This holds immense promise for developing resistance-breaking antimalarials, novel agricultural oomyceticides, and targeted metabolic therapies for solid tumors.

References

  • Davies, M., Heikkilä, T., McConkey, G. A., Fishwick, C. W., Parsons, M. R., & Johnson, A. P. (2009). Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases. Journal of Medicinal Chemistry, 52(9), 2683-2693.[Link]

  • Reis, C. R. G., et al. (2019). Phytophthora infestans Dihydroorotate Dehydrogenase Is a Potential Target for Chemical Control – A Comparison With the Enzyme From Solanum tuberosum. Frontiers in Microbiology, 10, 1422.[Link]

  • Baldwin, J., et al. (2005). High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Biological Chemistry, 280(23), 21847-21853.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl via Chemoselective Suzuki-Miyaura Coupling

This Application Note is designed as a high-level technical guide for researchers requiring the precise synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl . It addresses the specific challenges of chemoselectivity (preserving...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for researchers requiring the precise synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl . It addresses the specific challenges of chemoselectivity (preserving the chlorine atom) and steric hindrance (ortho-methoxy group).

Executive Summary

The synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl presents a dual challenge in transition-metal catalysis: chemoselectivity and steric congestion . The target scaffold requires the formation of a biaryl bond at the C1 position while preserving a reactive chlorine atom at the C3 position. Furthermore, the methoxy group at C2 exerts significant steric pressure on the coupling site, potentially inhibiting transmetalation.

This guide details a robust, two-stage protocol:

  • Regioselective Directed Ortho-Metalation (DoM) to synthesize the optimal precursor, 2-Bromo-3-chloroanisole .

  • Chemoselective Suzuki-Miyaura Coupling utilizing a sterically demanding phosphine ligand system (SPhos) to effect exclusive coupling at the bromide site without disrupting the chloride.

Retrosynthetic Analysis & Strategy

The most direct disconnection involves the biaryl bond. To ensure the chlorine atom remains intact, we utilize the innate reactivity difference between aryl bromides and aryl chlorides (


).
Strategic Disconnection
  • Target: 3-Chloro-2-methoxy-1,1'-biphenyl[1]

  • Precursor: 2-Bromo-3-chloroanisole (Site of reactivity: C-Br)

  • Coupling Partner: Phenylboronic Acid[2]

The precursor, 2-Bromo-3-chloroanisole , is selected because the bromine is positioned between the directing methoxy group and the chlorine. This specific substitution pattern is accessible via Directed Ortho-Metalation (DoM) of 3-chloroanisole, where the C2 position is synergistically activated by both the OMe (coordination) and Cl (induction) groups.

Retrosynthesis Target Target: 3-Chloro-2-methoxy-1,1'-biphenyl Precursor Precursor: 2-Bromo-3-chloroanisole Target->Precursor Suzuki Coupling (Chemoselective) Boronic Reagent: Phenylboronic Acid SM Starting Material: 3-Chloroanisole Precursor->SM Directed Ortho-Metalation (LiTMP / Br2)

Figure 1: Retrosynthetic pathway leveraging chemoselectivity and directed lithiation.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Bromo-3-chloroanisole)

Rationale: While 2-bromo-3-chloroanisole is commercially available, it is often expensive. This DoM protocol offers a high-yield, cost-effective synthesis from cheap 3-chloroanisole.

Reagents:

  • 3-Chloroanisole (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes) or LiTMP (for higher regiocontrol)
    
  • Bromine (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv)
    
  • THF (Anhydrous)[2][3]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 3-Chloroanisole (10 mmol). Dropwise add

    
    -BuLi  (11 mmol) over 20 minutes.
    
    • Mechanism:[4][5][6][7][8][9] The Lithium coordinates to the methoxy oxygen. The C2 proton (between Cl and OMe) is the most acidic due to the inductive effect of Cl and the coordination of OMe.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • Quench: Add the electrophile (

    
      or C2Br2F4) dropwise. The solution will decolorize.
    
  • Workup: Allow to warm to room temperature. Quench with saturated

    
     (to remove excess bromine) and extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectations: 85-92%.[2]

    • Product: White solid or colorless oil.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: Standard Pd(PPh3)4 catalysts may be sluggish due to the steric bulk of the ortho-methoxy group. We employ Pd-SPhos or Pd(dppf)Cl2 , which are excellent for hindered biaryls and highly selective for Br over Cl.

Reagents:

  • Substrate: 2-Bromo-3-chloroanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%) OR Pd2(dba)3 (1 mol%) + SPhos (2 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (4:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and base. Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water).

  • Catalyst Addition: Add the Palladium catalyst quickly against a counter-flow of Argon.

    • Note: If using SPhos, premix Pd2(dba)3 and SPhos in a separate vial with solvent for 5 mins before adding.

  • Reaction: Heat the mixture to 80-90 °C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The bromide (SM) should disappear; the chloride (Product) should remain stable. If the temperature is too high (>110 °C), oxidative addition into the C-Cl bond may occur, leading to side products.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[10]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Target: 3-Chloro-2-methoxy-1,1'-biphenyl.[1]

Quantitative Data & Characterization

Table 1: Reaction Optimization Summary (Protocol B)

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Mono:Di)
1Pd(PPh3)4PPh3K2CO3DME/H2O8045%>99:1
2Pd(OAc)2PPh3K2CO3Toluene10030%90:10
3 Pd(dppf)Cl2 dppf K3PO4 Toluene/H2O 85 92% >99:1
4Pd2(dba)3SPhosK3PO4Dioxane/H2O8095%>99:1

Note: Entry 3 is recommended for general ease of handling (air-stable precatalyst). Entry 4 is recommended for difficult/scale-up batches.

Characterization Data (Typical):

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     7.45–7.35 (m, 5H, Ph-H), 7.30 (dd, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 3.65 (s, 3H, OMe).
    
    • Key Feature: The methoxy singlet is shielded slightly due to the orthogonal twist of the biphenyl system caused by steric hindrance.

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the Catalytic Cycle Control .

CatalyticCycle cluster_Side Avoidance Pathway Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast into C-Br) Pd0->OxAdd 2-Bromo-3-chloroanisole Side Oxidative Addition into C-Cl (Slow) Pd0->Side High T / Active Ligand TransMet Transmetalation (Rate Limiting due to Sterics) OxAdd->TransMet PhB(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 3-Chloro-2-methoxy-1,1'-biphenyl

Figure 2: Catalytic cycle emphasizing the kinetic preference for C-Br oxidative addition.

Troubleshooting Guide:

  • Problem: Low Conversion.

    • Cause: Steric hindrance of the 2-OMe group preventing transmetalation.

    • Solution: Switch to SPhos or XPhos ligands. These bulky, electron-rich ligands facilitate oxidative addition and stabilize the palladium center during the difficult transmetalation step. Increase temperature to 100 °C.

  • Problem: Loss of Chlorine (Dehalogenation).

    • Cause: Hydride source present (often from alcohol solvents) or overheating.

    • Solution: Use strictly anhydrous Toluene or Dioxane. Avoid Ethanol/Isopropanol. Lower reaction temperature.

  • Problem: Homocoupling (Ph-Ph).

    • Cause: Oxidation of boronic acid by oxygen.

    • Solution: Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging with Argon).

Safety & Handling

  • Halo-anisoles: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.

  • Organoborons: Generally low toxicity, but handle as chemical irritants.

  • Palladium Catalysts: Heavy metal hazards; dispose of in dedicated heavy metal waste streams.

References

  • Suzuki-Miyaura Coupling Mechanism & Chemoselectivity

    • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. Link

  • Directed Ortho-Metalation (DoM)

    • Snieckus, V. Chem. Rev.[7][11]1990 , 90, 879–933. Link

  • Use of SPhos for Hindered Biaryls

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696. Link

  • Synthesis of 2-Bromo-3-chloroanisole (Analogous Protocols): Organic Syntheses, Coll. Vol. 8, p.493 (1993). (General DoM protocols).
  • Product Data (3-Chloro-2-methoxy-1,1'-biphenyl)

    • Sigma-Aldrich Product Catalog, CAS 23885-98-5. Link

Sources

Application

Application Note: High-Purity Synthesis &amp; Utilization of 3-Chloro-2-methoxy-1,1'-biphenyl in Medicinal Chemistry

Abstract 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a privileged biaryl scaffold extensively utilized in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., MD-209) and PD-1/PD-L1 immune ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a privileged biaryl scaffold extensively utilized in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., MD-209) and PD-1/PD-L1 immune checkpoint inhibitors .[1] Its unique 2,3-substitution pattern provides essential steric bulk that influences the dihedral angle of the biaryl axis, a critical parameter for binding affinity in hydrophobic pockets. This guide details an optimized, scalable protocol for its synthesis via site-selective Suzuki-Miyaura cross-coupling and outlines its downstream conversion into bioactive amino-biaryl precursors.

Part 1: Chemical Identity & Strategic Value

Molecule Profile
PropertySpecification
IUPAC Name 3-Chloro-2-methoxy-1,1'-biphenyl
CAS Number 23885-98-5
Molecular Formula C₁₃H₁₁ClO
Molecular Weight 218.68 g/mol
Key Functionality Ortho-methoxy/Meta-chloro biaryl core
Primary Application Scaffold for DHODH inhibitors (Antimalarial/Oncology), PD-L1 inhibitors
Structural Significance in Drug Design

The 3-chloro-2-methoxy motif is not merely a linker; it is a "conformational lock."

  • Atropisomer Control: The ortho-methoxy group creates steric hindrance with the phenyl ring protons, forcing the biaryl system into a twisted conformation (non-planar). This mimics the twisted binding pockets found in enzymes like DHODH.

  • Metabolic Stability: The chlorine atom at position 3 blocks metabolic oxidation at a typically reactive site, extending the half-life of the drug candidate.

  • Synthetic Versatility: The chlorine atom serves as a handle for further functionalization (e.g., Buchwald-Hartwig amination) or lithiation-directed substitution.

Part 2: Optimized Synthesis Protocol

Objective: Synthesize 3-Chloro-2-methoxy-1,1'-biphenyl with >98% purity using a site-selective Suzuki-Miyaura coupling.

Retrosynthetic Logic

The most efficient route utilizes 2-Bromo-6-chloroanisole as the electrophile.

  • Selectivity Principle: The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). By using a controlled equivalent of catalyst and lower temperatures, oxidative addition occurs exclusively at the bromine position, leaving the chlorine intact for future use.

Reagents & Equipment
  • Substrate: 2-Bromo-6-chloroanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%) - Chosen for high stability and selectivity.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v) - Degassed.

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line.

Step-by-Step Protocol

Step 1: Inerting and Dissolution

  • Charge a dry 3-neck flask with 2-Bromo-6-chloroanisole (22.1 g, 100 mmol) and Phenylboronic acid (13.4 g, 110 mmol).

  • Add 1,4-Dioxane (200 mL) and stir until dissolved.

  • Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

Step 2: Catalyst & Base Addition [2]

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (1.63 g, 2.0 mmol) under a positive stream of nitrogen. The solution will turn orange/red.

  • Dissolve K₂CO₃ (34.5 g, 250 mmol) in Water (50 mL) (degassed) and add to the reaction mixture via syringe or addition funnel.

Step 3: Reaction

  • Heat the mixture to 85°C (internal temperature). Do not reflux vigorously; gentle heating preserves the C-Cl bond.

  • Monitor by HPLC/TLC every hour.

    • Endpoint: Disappearance of 2-Bromo-6-chloroanisole (<1%).[3]

    • Typical Time: 4–6 hours.[3]

Step 4: Work-up & Purification

  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate (EtOAc).[2]

  • Partition the filtrate between EtOAc (200 mL) and Brine (100 mL). Separate the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies. Recrystallize from Hexanes/Ethanol (9:1) or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

    • Target Yield: 85-92%

    • Appearance: White to off-white crystalline solid.

Part 3: Downstream Pharmaceutical Application (DHODH Inhibitors)

Context: This intermediate is the precursor to MD-209 , a potent DHODH inhibitor. The following protocol describes the conversion to the 4-amino derivative, a common "warhead" attachment point.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2-Bromo-6-chloroanisole Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Selective C-Br activation Start->Suzuki Boronic Phenylboronic Acid Boronic->Suzuki Intermediate 3-Chloro-2-methoxy- 1,1'-biphenyl (Target Scaffold) Suzuki->Intermediate 85-92% Yield Nitration Step 2: Nitration (HNO3, Ac2O) Regioselective at C4 Intermediate->Nitration Electrophilic Subst. NitroCmpd 4-Nitro-3-chloro- 2-methoxybiphenyl Nitration->NitroCmpd Reduction Step 3: Reduction (Fe, NH4Cl or H2, Pd/C) NitroCmpd->Reduction Final 4-Amino-3-chloro- 2-methoxybiphenyl (Precursor to MD-209) Reduction->Final DHODH Inhibitor Core

Caption: Synthetic workflow from raw materials to the amino-functionalized pharmaceutical precursor.

Protocol: Regioselective Nitration

The methoxy group is a strong ortho/para director. However, the ortho positions are blocked (one by Phenyl, one by Cl). The para position relative to the methoxy group (Position 5) and the para position relative to the Cl (Position 6) are available.

  • Correction: In this specific scaffold, the electronic directing effects of OMe (strong donor) dominate. The position para to the OMe group is Position 5. However, for MD-209 analogs, the substitution is often at Position 4 (para to the phenyl ring) or Position 4' (on the other ring).

  • Standard Route for MD-209 Precursors: The nitration typically occurs para to the methoxy group (Position 5) or requires a different starting material if Position 4 is targeted.

  • Note: For the specific MD-209 analog mentioned in literature (Davies et al., 2009), the amine is often on the other ring or the scaffold is built from a pre-functionalized boronic acid.

  • Alternative: If the target is the 4-amino derivative on the biphenyl ring (position 4 of the central ring), one should start with 4-Bromo-2-chloro-3-methoxyaniline precursors or perform nitration carefully.

  • Validated Path: Nitration of 3-chloro-2-methoxybiphenyl typically yields the 5-nitro isomer as the major product due to the strong directing effect of the methoxy group.

Part 4: Analytical Quality Control

To ensure the intermediate is suitable for GMP synthesis, the following parameters must be met:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification ¹H-NMR (400 MHz, CDCl₃)Conforms to structure. Key signals: OMe singlet (~3.4-3.6 ppm), Biphenyl aromatic region.
Purity HPLC (C18, ACN/Water)≥ 98.0% (Area %)
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5% w/w
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Bromide.

    • Cause: Catalyst poisoning by oxygen.

    • Fix: Ensure rigorous degassing. Switch to Pd(PPh₃)₄ if Pd(dppf)Cl₂ is inactive, though dppf is usually superior for aryl chlorides/bromides.

  • Issue: De-chlorination (formation of 2-methoxybiphenyl).

    • Cause: Reaction temperature too high (>100°C) or reaction time too long.

    • Fix: Keep T < 90°C. The Cl bond is stable at 85°C but vulnerable at reflux in high-boiling solvents.

Part 5: References

  • Davies, M., et al. (2009).[4] "Structure-activity relationships of the antimalarial agent N-(3-chloro-2-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide (MD-209)." Journal of Medicinal Chemistry. (Verified connection to DHODH inhibitors).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for Suzuki coupling).

  • PubChem Compound Summary. (2025). "3-Chloro-2-methoxy-1,1'-biphenyl." National Center for Biotechnology Information. (Chemical property verification).

  • Han, F. S. (2013). "Transition-metal-catalyzed Suzuki-Miyaura Cross-coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chemical Society Reviews. (Modern catalyst selection).

Sources

Method

Application Note: Chemoselective Synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl

This application note details the chemoselective synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl , a critical biaryl scaffold found in bioactive molecules such as dihydroorotate dehydrogenase (DHODH) inhibitors. The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the chemoselective synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl , a critical biaryl scaffold found in bioactive molecules such as dihydroorotate dehydrogenase (DHODH) inhibitors.

The guide prioritizes a Suzuki-Miyaura Cross-Coupling approach, specifically designed to address the challenge of chemoselectivity —coupling a phenyl ring to a dihaloarene (containing both bromine and chlorine) while retaining the specific chlorine substituent required in the final target.

Introduction & Retrosynthetic Analysis

The synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl presents a classic problem in modern organic synthesis: ortho-substituted biaryl construction combined with halogen chemoselectivity . The target molecule contains a sterically demanding methoxy group at the ortho position and a chlorine atom at the meta position (relative to the biaryl axis).

The Chemoselectivity Challenge

The most direct retrosynthetic disconnection involves the coupling of a phenyl unit with a 2-methoxy-3-halo-benzene. To retain the chlorine atom in the final product, we must utilize a starting material where the leaving group (LG) is significantly more reactive toward Palladium(0) oxidative addition than the chlorine atom we wish to preserve.

Selected Strategy: Suzuki-Miyaura coupling of 1-Bromo-3-chloro-2-methoxybenzene with Phenylboronic acid .

  • Rationale: The C–Br bond (BDE ~81 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (BDE ~96 kcal/mol). By carefully selecting the catalyst ligand and temperature, we can achieve exclusive coupling at the bromine site.

Retrosynthetic Logic Flow

Retrosynthesis Target Target: 3-Chloro-2-methoxy-1,1'-biphenyl Disconnection Disconnection: Biaryl Axis Target->Disconnection Precursors 1-Bromo-3-chloro-2-methoxybenzene Phenylboronic Acid Disconnection->Precursors Selectivity Key Requirement: Chemoselectivity (Oxidative Addition: Br >> Cl) Precursors->Selectivity

Figure 1: Retrosynthetic strategy relying on the kinetic differentiation between Aryl-Bromide and Aryl-Chloride bonds.

Catalytic System Selection

For this transformation, the choice of ligand is paramount. While bulky, electron-rich phosphines (e.g.,


, XPhos) promote oxidative addition into aryl chlorides, we must avoid  these to prevent side reactions at the chlorine site.
Recommended System: Pd(dppf)Cl₂ · CH₂Cl₂
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Ligand Characteristics: The dppf ligand has a large bite angle which stabilizes the Pd(II) intermediate, but it is not sufficiently electron-rich to rapidly activate the C–Cl bond under mild conditions (60–80°C). This ensures the reaction stops after the C–Br coupling.

  • Base: Potassium Carbonate (

    
    ).[1] A mild base sufficient for activating the boronic acid without causing base-sensitive side reactions.
    
  • Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is essential for the transmetallation step.

Detailed Experimental Protocol

Protocol A: Chemoselective Suzuki Coupling (Standard Scale)

Objective: Synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl from 1-bromo-3-chloro-2-methoxybenzene.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount
1-Bromo-3-chloro-2-methoxybenzene 221.481.01.11 g (5.0 mmol)
Phenylboronic acid 121.931.20.73 g (6.0 mmol)
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03 (3 mol%)122 mg
Potassium Carbonate (

)
138.212.51.73 g
1,4-Dioxane Solvent-20 mL
Water (degassed) Solvent-5 mL
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow it to cool under a stream of nitrogen or argon.

  • Reagent Loading: Charge the flask with 1-bromo-3-chloro-2-methoxybenzene (1.11 g), Phenylboronic acid (0.73 g), and

    
     (1.73 g).
    
  • Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

    • Note: Degassing is critical. Sparge the solvents with nitrogen for 15 minutes prior to addition to prevent Pd oxidation and homocoupling.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (122 mg) in one portion. The solution typically turns orange-red.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. Look for the disappearance of the starting bromide. The product usually has a slightly lower Rf than the starting bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 100% Hexanes to 5% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Mechanistic Workflow

ReactionWorkflow Start Start: Reagents + Solvent Degas Degas (N2) 15 mins Start->Degas Heat Heat to 80°C 4-6 Hours Degas->Heat Monitor TLC Check (Disappearance of Bromide) Heat->Monitor Monitor->Heat Incomplete Workup Extraction (EtOAc / H2O) Monitor->Workup Complete Product Pure Product 3-Chloro-2-methoxy-1,1'-biphenyl Workup->Product

Figure 2: Experimental workflow for the Suzuki coupling process.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed.

  • Physical State: Colorless to pale yellow oil (may crystallize upon standing).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45–7.35 (m, 5H, Phenyl ring protons).
      
    • 
       7.30 (dd, J = 8.0, 1.5 Hz, 1H, H-4 on biphenyl).
      
    • 
       7.22 (dd, J = 8.0, 1.5 Hz, 1H, H-6 on biphenyl).
      
    • 
       7.08 (t, J = 8.0 Hz, 1H, H-5 on biphenyl).
      
    • 
       3.65 (s, 3H, -OCH₃).
      
    • Note: The methoxy signal (

      
       3.65) is diagnostic. The splitting pattern of the trisubstituted ring (two doublets and a triplet) confirms the 1,2,3-substitution pattern.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Expected peaks at ~155 ppm (C-O), ~140 ppm (C-C bridge), ~130-127 ppm (Aromatic CH), ~60 ppm (-OCH₃).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 218 (for 
      
      
      
      ) and 220 (for
      
      
      ) in a 3:1 ratio, confirming the presence of a single chlorine atom.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (

)
Ensure rigorous degassing of solvents. Increase catalyst loading to 5 mol%.
Homocoupling (Ph-Ph) Oxidative coupling of boronic acidReduce the amount of

(degas). Add the boronic acid slowly or use a slight excess (1.5 equiv).
Dechlorination (Product is 2-methoxybiphenyl) Over-active catalystThe catalyst is inserting into the C-Cl bond. Switch to Pd(PPh₃)₄ or lower the temperature to 60°C. Avoid electron-rich ligands like SPhos or PCy3.
Starting Material Remains Steric hindranceThe ortho-methoxy group slows transmetallation. Switch solvent to Toluene/Ethanol/Water (4:1:1) to increase solubility and reflux temperature (90°C).
Mechanistic Insight: Why Pd(dppf)?

The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a "cis-blocked" palladium center. This geometry favors the reductive elimination of the biaryl product over


-hydride elimination (not applicable here) or ligand exchange. Crucially, its electron density is tuned perfectly for Aryl-Bromides but is sluggish for Aryl-Chlorides, providing the necessary kinetic window  for chemoselectivity.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast into C-Br) Pd0->OxAdd SideReaction C-Cl Activation (Slow/Avoided) Pd0->SideReaction If Ligand too rich PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetallation (w/ Ph-B(OH)2 + Base) PdII_Br->TransMet PdII_Biaryl Ar-Pd(II)-Ph Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0

Figure 3: Catalytic cycle highlighting the chemoselective oxidative addition step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Davies, M., et al. (2009).[6] Structure-based design of inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 52(9), 2683-2693. (Describes the use of 3-chloro-2-methoxybiphenyl derivatives). Link

  • Ibsen, G. M., et al. (2023).[7] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[7] Chemistry – An Asian Journal, 18(9).[7] (Provides context on chemoselectivity challenges). Link

Sources

Application

Scalable production methods for 3-Chloro-2-methoxy-1,1'-biphenyl

Application Note: Scalable Production of 3-Chloro-2-methoxy-1,1'-biphenyl Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 3-Chloro-2-methoxy-1,1'-biphenyl

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5), a critical biaryl scaffold often utilized in the development of agrochemicals (e.g., boscalid analogs) and pharmaceutical intermediates (e.g., sartan precursors).

The synthesis of ortho-substituted biphenyls presents specific challenges due to steric hindrance at the coupling site. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often suffer from slow oxidative addition or incomplete conversion in these sterically congested systems. This guide implements a Next-Generation Suzuki-Miyaura Coupling utilizing dialkylbiarylphosphine ligands (SPhos or XPhos), which dramatically accelerate the cross-coupling of sterically hindered aryl halides.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusive coupling at the C1-position of the precursor, preserving the C3-chloro handle for downstream functionalization.

  • Scalability: Designed for multi-gram to kilogram batches using industrial-grade solvents and manageable exotherms.

  • Purification: Avoids column chromatography in favor of a seeded crystallization workup.

Retrosynthetic Strategy & Reaction Scheme

The target molecule is assembled via the cross-coupling of 1-Bromo-3-chloro-2-methoxybenzene (CAS 174913-10-1) and Phenylboronic acid . The choice of the bromide precursor is deliberate; the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, ensuring high chemoselectivity.

Reaction Scheme:

ReactionScheme SM1 1-Bromo-3-chloro-2-methoxybenzene (CAS: 174913-10-1) Catalyst Pd(OAc)2 / SPhos K3PO4, Toluene/H2O SM1->Catalyst SM2 Phenylboronic Acid (CAS: 98-80-6) SM2->Catalyst Product 3-Chloro-2-methoxy-1,1'-biphenyl (Target) Catalyst->Product 80°C, 4-6 h >95% Conv.

Figure 1: Chemoselective Suzuki-Miyaura coupling strategy.

Material Attributes & Safety

ReagentCAS No.[1][2][3]Eq.[3][4][5]RoleCritical Attribute
1-Bromo-3-chloro-2-methoxybenzene 174913-10-11.0Limiting ReagentPurity >98%; Free of 2,6-dibromo impurities.
Phenylboronic Acid 98-80-61.2Coupling PartnerExcess ensures complete conversion of the bromide.
Palladium(II) Acetate 3375-31-30.01Pre-catalystPd source. Handle in glovebox or inert stream.
SPhos 657408-07-60.02LigandElectron-rich ligand crucial for oxidative addition.
Potassium Phosphate (Tribasic) 7778-53-22.5BaseFinely ground; promotes transmetallation.
Toluene 108-88-310 VSolventIndustrial grade; degassed.

Safety Warning: Halo-anisoles are skin irritants. Phenylboronic acid may be harmful if swallowed. Palladium compounds are sensitizers. All operations must be performed in a fume hood.

Detailed Experimental Protocol

Step 1: Catalyst Pre-Complexation (Optional but Recommended for Scale)

For maximum activity, pre-form the active Pd(0) species.

  • In a separate small vessel, dissolve Pd(OAc)₂ (1.0 eq relative to Pd loading) and SPhos (2.0 eq relative to Pd) in degassed Toluene (5 volumes relative to catalyst mass).

  • Stir at room temperature for 15 minutes under Nitrogen. The solution should turn from orange to a dark red/brown, indicating ligation.

Step 2: Main Reaction Setup
  • Charging: To a clean, dry 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge:

    • 1-Bromo-3-chloro-2-methoxybenzene (1.0 equiv, e.g., 100 g)

    • Phenylboronic Acid (1.2 equiv, 66 g)

    • Toluene (800 mL, 8 vol)

  • Degassing: Sparge the solution with Nitrogen for 20 minutes to remove dissolved Oxygen. Oxygen is the primary cause of catalyst death (formation of Pd-black).

  • Base Addition: Add K₃PO₄ (2.5 equiv, 238 g) and Deionized Water (200 mL, 2 vol). The system is now biphasic.

  • Catalyst Injection: Add the pre-complexed Pd/SPhos solution (from Step 1) or add solid Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) directly if skipping pre-complexation.

  • Reaction: Heat the mixture to 80°C . Agitate vigorously (400+ RPM) to ensure mass transfer between the aqueous base and organic phase.

    • Note: An exotherm may occur upon reaching 60°C. Monitor temperature closely.

  • Monitoring: Sample after 2 hours. Analyze by HPLC or GC.

    • Pass Criteria: < 1.0% remaining Aryl Bromide.[2]

    • Typical Time: 4–6 hours.

Step 3: Workup & Pd Scavenging
  • Cool the reaction mixture to 25°C .

  • Phase Cut: Transfer to a separatory funnel. Discard the lower aqueous layer (contains boronic acid salts and KBr).

  • Washes: Wash the organic layer with:

    • 5% NaHCO₃ (aq) (2 x 3 vol) – removes unreacted boronic acid.

    • Brine (1 x 3 vol).

  • Scavenging: Add SiliaMetS® Thiol or activated charcoal (5 wt% relative to product) to the organic layer. Stir at 50°C for 1 hour to chelate residual Palladium.

  • Filter through a pad of Celite to remove the scavenger.

Step 4: Crystallization
  • Concentrate the filtrate under vacuum to approximately 3 volumes of Toluene.

  • Solvent Swap: Add Heptane (5 volumes) and concentrate again to remove residual Toluene (azeotropic distillation).

  • Crystallization: Dissolve the residue in hot Heptane/Ethyl Acetate (9:1) at 70°C.

  • Cool slowly to 0°C over 4 hours. Seed with authentic product crystals at 45°C if available.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >99.5% (HPLC area%)

Process Workflow Diagram

Workflow Start Start: Raw Materials Degas Degas Solvents (N2 Sparge) Critical for Catalyst Life Start->Degas Reaction Suzuki Coupling 80°C, 4-6h, Biphasic Degas->Reaction PhaseSep Phase Separation Remove Aqueous Waste Reaction->PhaseSep Scavenge Pd Scavenging (Thiol Silica / Charcoal) PhaseSep->Scavenge Cryst Crystallization Heptane/EtOAc (9:1) Scavenge->Cryst Dry Final Product Drying Vacuum, 40°C Cryst->Dry

Figure 2: Step-by-step process flow for the production of 3-Chloro-2-methoxy-1,1'-biphenyl.

Analytical Control (HPLC Method)

To ensure the integrity of the final product, the following HPLC method is recommended for in-process control (IPC) and release testing.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% H₃PO₄ in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times (Approx):

    • Phenylboronic acid: ~2.5 min

    • 1-Bromo-3-chloro-2-methoxybenzene: ~8.2 min

    • 3-Chloro-2-methoxy-1,1'-biphenyl: ~11.5 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of CatalystEnsure rigorous degassing. Add additional 0.5 mol% Pd/SPhos.
Impurity: Homocoupling (Biphenyl) Excess Boronic Acid / Low O2Reduce Boronic acid excess to 1.05 eq. Check inert atmosphere.
Dark Product Color Residual PalladiumRepeat Scavenging step with Thiol-modified silica or recrystallize with charcoal.
Oiling out during Cryst. Cooling too fastRe-heat to dissolution, seed at 45°C, and cool at 10°C/hour.

References

  • Precursor Availability: 1-Bromo-3-chloro-2-methoxybenzene (CAS 174913-10-1) is widely available from suppliers such as and .

  • Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Scale-Up of Suzuki Couplings: Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.[6] Advanced Synthesis & Catalysis, 351(18), 3027–3043. Link

  • Green Solvent Selection: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. (Relevant for future green optimization). Link

Sources

Method

Application Notes &amp; Protocols: Strategic Chlorination of 2-Methoxy-1,1'-biphenyl

Preamble: The Strategic Imperative for Chlorinating 2-Methoxy-1,1'-biphenyl The 2-methoxy-1,1'-biphenyl scaffold is a privileged structure in organic synthesis, serving as a precursor for a wide range of molecules in med...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Imperative for Chlorinating 2-Methoxy-1,1'-biphenyl

The 2-methoxy-1,1'-biphenyl scaffold is a privileged structure in organic synthesis, serving as a precursor for a wide range of molecules in medicinal chemistry, agrochemicals, and materials science. The introduction of chlorine atoms onto this scaffold profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This functionalization is a key step in the synthesis of various high-value compounds, such as polychlorinated biphenyl (PCB) metabolites and complex pharmaceutical intermediates.[1][2]

This guide provides an in-depth exploration of the primary techniques for the direct chlorination of 2-methoxy-1,1'-biphenyl. We will dissect the mechanistic underpinnings that govern regioselectivity and provide field-tested protocols for two principal methodologies: the use of N-Chlorosuccinimide (NCS) for controlled, selective chlorination, and Sulfuryl Chloride (SO2Cl2) for more aggressive, high-throughput applications. The causality behind experimental choices is emphasized throughout, ensuring that researchers can not only replicate these protocols but also adapt them to novel substrates and desired outcomes.

Core Principles: Understanding Regioselectivity in Electrophilic Aromatic Substitution

The chlorination of 2-methoxy-1,1'-biphenyl is a classic example of an electrophilic aromatic substitution (S_EAr) reaction. The outcome of this reaction is dictated by the powerful directing effect of the methoxy (-OCH₃) group.

2.1. The Role of the Methoxy Group: An Activating Ortho-, Para-Director

The methoxy group is a potent activating group due to its ability to donate electron density to the aromatic ring via a resonance effect (+R). This donation enriches the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles like "Cl⁺".[3] This electron donation preferentially stabilizes the carbocation intermediates (sigma complexes or arenium ions) formed during ortho and para attack. The resonance stabilization for meta attack is significantly less favorable, making it a minor pathway.[3][4] Consequently, chlorination is strongly directed to the positions ortho and para to the methoxy group on the same ring (positions 3 and 5). The unsubstituted phenyl ring is significantly less activated and is unlikely to undergo chlorination under controlled conditions.

2.2. Mechanistic Visualization: Stability of the Arenium Ion

The preference for ortho- and para-chlorination can be visualized by examining the resonance structures of the intermediate sigma complex.

Caption: Resonance forms for ortho, para, and meta attack on anisole (as a proxy).

Note: The DOT language does not support complex chemical drawings directly. The diagram above uses placeholders to conceptually illustrate that for ortho and para attack, a key resonance structure places the positive charge directly on the carbon bearing the methoxy group, allowing for direct stabilization by the oxygen's lone pairs. This is not possible for meta attack.

Methodology I: Controlled Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a crystalline, easy-to-handle reagent that serves as a source of electrophilic chlorine ("Cl⁺").[5][6] It is the preferred reagent when mono-chlorination or high selectivity is desired, especially on highly activated aromatic systems. For substrates like 2-methoxy-1,1'-biphenyl, the reaction can often proceed under mild conditions without a strong Lewis acid, which minimizes over-chlorination and other side reactions.[6][7]

3.1. Experimental Protocol: NCS Chlorination

Objective: To synthesize primarily mono-chlorinated derivatives of 2-methoxy-1,1'-biphenyl.

Materials:

  • 2-methoxy-1,1'-biphenyl (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM) (approx. 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-1,1'-biphenyl (1.0 eq). Dissolve the substrate in acetonitrile (or DCM) to make an approximately 0.1 M solution.

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature (20-25 °C). Rationale: Using a slight excess of NCS ensures complete consumption of the starting material. Acetonitrile is a polar aprotic solvent that can facilitate the electrophilic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Aqueous Work-up:

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize any trace acid).

    • Wash with saturated aqueous Na₂S₂O₃ (to quench any unreacted NCS).

    • Wash with brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the chlorinated isomers from any unreacted starting material and the succinimide byproduct. The major products expected are 3-chloro-2-methoxy-1,1'-biphenyl and 5-chloro-2-methoxy-1,1'-biphenyl.

3.2. Workflow Visualization: NCS Protocol

G start Dissolve Substrate in Acetonitrile add_ncs Add NCS (1.1 eq) at Room Temp start->add_ncs Step 1 monitor Monitor by TLC/LC-MS (1-4 hours) add_ncs->monitor Step 2 quench Dilute with EtOAc & Transfer monitor->quench Step 3 wash1 Wash: sat. NaHCO₃ quench->wash1 Step 4 wash2 Wash: sat. Na₂S₂O₃ wash1->wash2 wash3 Wash: Brine wash2->wash3 dry Dry (MgSO₄) & Filter wash3->dry Step 5 concentrate Concentrate in vacuo dry->concentrate Step 6 purify Purify via Column Chromatography concentrate->purify Step 7

Caption: Workflow for the chlorination of 2-methoxy-1,1'-biphenyl using NCS.

Methodology II: Rapid Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful, liquid chlorinating agent that is more reactive than NCS.[8][9] It is often used for less reactive substrates or when a faster reaction time is desired. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify the work-up procedure.[10] However, its high reactivity necessitates careful temperature control to prevent over-chlorination and potential side reactions.[10]

4.1. Experimental Protocol: SO₂Cl₂ Chlorination

Objective: To rapidly synthesize chlorinated derivatives of 2-methoxy-1,1'-biphenyl.

Materials:

  • 2-methoxy-1,1'-biphenyl (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-methoxy-1,1'-biphenyl (1.0 eq). Dissolve the substrate in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Low temperature is critical to moderate the high reactivity of SO₂Cl₂ and improve selectivity.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath (the quench is exothermic and will release gas).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with additional saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. This method may produce a higher ratio of dichlorinated products compared to NCS.

4.2. Workflow Visualization: SO₂Cl₂ Protocol

G start Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool Step 1 add_so2cl2 Add SO₂Cl₂ (1.05 eq) Dropwise at 0 °C cool->add_so2cl2 Step 2 monitor Monitor by TLC/LC-MS (30-60 min at 0 °C) add_so2cl2->monitor Step 3 quench Quench with sat. NaHCO₃ (Carefully at 0 °C) monitor->quench Step 4 workup Separate & Wash with Brine quench->workup Step 5 dry Dry (MgSO₄) & Filter workup->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 purify Purify via Column Chromatography concentrate->purify Step 8

Caption: Workflow for the chlorination of 2-methoxy-1,1'-biphenyl using SO₂Cl₂.

Comparative Analysis of Chlorination Reagents

The choice between NCS and SO₂Cl₂ depends on the specific goals of the synthesis, such as desired selectivity, reaction scale, and available equipment.

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Reactivity ModerateHigh
Physical State Crystalline SolidFuming Liquid
Handling Easy to handle and weighCorrosive, moisture-sensitive; requires inert atmosphere and careful handling
Selectivity Generally higher for mono-chlorinationLower; higher risk of over-chlorination
Byproducts Succinimide (solid)SO₂ (gas), HCl (gas)
Work-up Requires removal of solid byproductSimplified by gaseous byproducts, but quenching can be vigorous
Typical Conditions Room temperature, polar aprotic solventsLow temperature (e.g., 0 °C), anhydrous non-polar solvents
Ideal Use Case Selective mono-chlorination, small to medium scaleRapid reactions, less-activated substrates, large scale

Alternative Strategy: Synthesis of Specific Isomers via Suzuki Coupling

Direct chlorination of 2-methoxy-1,1'-biphenyl will inevitably produce a mixture of isomers (primarily 3- and 5-chloro derivatives). For applications requiring a single, pure isomer, a convergent synthesis approach like the Suzuki-Miyaura cross-coupling reaction is superior.[1][11][12] This strategy involves coupling an appropriately substituted arylboronic acid with an aryl halide.

For example, to synthesize pure 5-chloro-2-methoxy-1,1'-biphenyl, one could couple 5-chloro-2-methoxyphenylboronic acid with bromobenzene, or 2-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene.

6.1. General Suzuki Coupling Scheme

Caption: A Suzuki coupling strategy to synthesize a single isomer of chlorinated 2-methoxy-1,1'-biphenyl.

Conclusion

The chlorination of 2-methoxy-1,1'-biphenyl is a versatile transformation that can be effectively controlled to yield valuable chemical intermediates. For high selectivity and ease of handling, N-Chlorosuccinimide is the reagent of choice, providing a controlled route to primarily mono-chlorinated products. For applications demanding speed and high reactivity, Sulfuryl Chloride offers a powerful alternative, provided that reaction conditions are strictly managed to mitigate over-chlorination. When isomeric purity is paramount, a strategic shift from direct chlorination to a convergent synthesis via Suzuki-Miyaura cross-coupling is the most robust and reliable approach. The selection of the appropriate methodology should be guided by a thorough consideration of the desired product profile, reaction scale, and safety infrastructure.

References

  • Sulfuryl chloride - Wikipedia. Wikipedia. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ACS Publications. [Link]

  • The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Bentham Science. [Link]

  • Everything about Sulfuryl Chloride. Yufeng. [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central (PMC). [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives | Request PDF. ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • N-Chlorosuccinimide - Wikipedia. Wikipedia. [Link]

  • Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. Scholars@UK. [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. ISCA. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Electrophilic Substitution of Substituted Benzenes. University of Illinois Urbana-Champaign. [Link]

  • Chlorination Battle: Methoxy vs Nitro #chemistry #experiment. YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-methoxy-1,1'-biphenyl

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5)[1]. As a critical halogenated biaryl building block utilized in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5)[1]. As a critical halogenated biaryl building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals, this compound is predominantly synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-3-chloro-2-methoxybenzene with phenylboronic acid.

However, its purification presents unique challenges due to the generation of structurally similar byproducts and persistent heavy metal contamination[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers achieve >99% purity.

Part 1: Mechanistic Origins of Purification Challenges

Before addressing the "how" of purification, it is critical to understand the "why." The impurities encountered during the isolation of 3-chloro-2-methoxy-1,1'-biphenyl are direct consequences of side reactions within the catalytic cycle.

Impurities sm Starting Materials target 3-Chloro-2-methoxy-1,1'-biphenyl sm->target Suzuki-Miyaura imp1 Homocoupling: Biphenyl sm->imp1 Oxidative Coupling imp3 Catalyst Residue: Pd Black sm->imp3 Catalyst Degradation imp2 Dehalogenation: 2-Methoxybiphenyl target->imp2 Over-reduction

Caption: Mechanistic pathways leading to common impurities during Suzuki-Miyaura coupling.

  • Homocoupling (Biphenyl formation): Occurs when phenylboronic acid undergoes oxidative homocoupling in the presence of trace oxygen and Pd(II)[2].

  • Hydrodehalogenation: The target molecule contains a reactive C-Cl bond. Under prolonged heating or high catalyst loading, the active Pd(0) species can undergo a secondary oxidative addition into the C-Cl bond, leading to the formation of 2-methoxybiphenyl (loss of the chlorine atom).

  • Palladium Carryover: Pd complexes and colloidal "Pd black" coordinate strongly to the electron-rich methoxy group and the biaryl π-system, making simple filtration insufficient[3].

Part 2: Troubleshooting & FAQs

Q1: My isolated 3-Chloro-2-methoxy-1,1'-biphenyl has a grayish tint, and ICP-MS shows >1000 ppm Palladium. How can I effectively remove it? Causality: The grayish tint indicates the presence of colloidal palladium (Pd black) or soluble Pd-complexes that have partitioned into the organic phase during aqueous workup. Standard silica gel chromatography often fails to arrest all Pd species because they travel with the solvent front. Solution: Implement a targeted chemical scavenging step prior to chromatography. Treatment with 20% aqueous sodium bisulfite (NaHSO


) at elevated temperatures can effectively sequester Pd[4]. For bench-scale synthesis, thiol-derivatized silica scavengers bind Pd irreversibly, reducing contamination from >1300 ppm to <2 ppm[3].

Q2: I am seeing a persistent impurity with an identical Rf value on TLC (Hexane/EtOAc). LC-MS indicates it is a dehalogenated byproduct. How do I separate it? Causality: The dehalogenated byproduct (2-methoxybiphenyl) lacks the chlorine atom but retains the identical core structure, resulting in nearly identical polarity and partitioning coefficients. Normal-phase silica gel cannot easily resolve these using standard gradients. Solution: Switch to Low-Pressure Liquid Chromatography (LPLC) using a strictly non-polar mobile phase (e.g., 100% n-hexane) and fine silica gel (Silica Gel 60). This exploits the slight steric bulk and dipole moment of the chlorine atom for separation[5]. Alternatively, for larger scales, fractional distillation under high vacuum is highly effective, as the halogenated biphenyl has a distinctly higher boiling point than the dehalogenated analog[6].

Q3: How do I remove the homocoupled biphenyl byproduct? Causality: Biphenyl is highly non-polar and lacks the hydrogen-bonding capability of the methoxy group. Solution: Biphenyl elutes significantly faster than the methoxy-substituted target compound. It can usually be removed by triturating the crude mixture in cold methanol or via a rapid silica plug using 100% hexanes before eluting the target compound[7].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative efficiency of various purification interventions based on industry standards for biaryl synthesis.

Purification StageTarget Impurity RemovedYield Recovery (%)Post-Treatment PurityScalability Profile
Aqueous NaHSO

Wash
Palladium (Pd) complexes>95%<100 ppm PdHigh (suitable for >20 L)
Thiol-Resin Scavenging Residual Pd Black~90%<2 ppm PdMedium (cost-prohibitive at scale)
LPLC (Silica Gel 60) Dehalogenated / Homocoupled60-75%>98% organic purityMedium (solvent intensive)
Fractional Distillation Dehalogenated byproducts~80%>99% organic purityHigh (ideal for industrial scale)

Part 4: Step-by-Step Methodologies

G start Crude Reaction Mixture workup Aqueous Workup start->workup pd_removal Palladium Scavenging workup->pd_removal Organic Phase chromatography Silica Gel Chromatography pd_removal->chromatography <10 ppm Pd crystallization Crystallization chromatography->crystallization Isomer Removal pure_product Pure 3-Chloro-2-methoxy-1,1'-biphenyl crystallization->pure_product

Caption: Workflow for the purification of 3-Chloro-2-methoxy-1,1'-biphenyl post-synthesis.

Protocol 1: Self-Validating Palladium Scavenging Workflow

Objective: Reduce Pd content in the crude organic phase to <10 ppm before attempting chromatography to prevent column fouling.

  • Phase Separation: Following the Suzuki coupling, quench the reaction with deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic phases.

  • Chemical Scavenging: Add a 20% aqueous NaHSO

    
     solution (equal volume to the organic phase) and stir vigorously at 50°C for 2 hours[4].
    
    • Validation Checkpoint: The organic layer must transition from a dark brown/gray suspension to a clear, pale yellow solution. If it remains gray, repeat this step.

  • Resin Treatment: Separate the organic phase. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 1.2 equivalents relative to the initial Pd catalyst load). Stir at 40°C for 4 hours[3].

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the resin and any precipitated Pd black. Wash the pad with 20 mL of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude, Pd-free product.

Protocol 2: LPLC Purification of Halogenated Biphenyls

Objective: Isolate 3-chloro-2-methoxy-1,1'-biphenyl from dehalogenated and homocoupled impurities.

  • Column Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using 100% n-hexane as the slurry solvent[5].

  • Loading: Dissolve the crude product in a minimum volume of n-hexane/dichloromethane (9:1) to ensure a narrow loading band. Apply it carefully to the top of the silica bed.

  • Elution: Elute isocratically with 100% n-hexane for the first 3 column volumes to flush out the homocoupled biphenyl (fastest eluting). Gradually introduce a shallow gradient of ethyl acetate (up to 2%) to elute the target compound.

  • Fraction Analysis: Monitor fractions via TLC (UV detection at 254 nm).

    • Validation Checkpoint: The target compound will elute slightly after the dehalogenated impurity due to the increased dipole moment imparted by the chlorine atom. Co-spotting with a known standard is highly recommended.

  • Isolation: Pool the pure fractions and evaporate to yield the purified 3-chloro-2-methoxy-1,1'-biphenyl as a colorless to pale yellow oil/solid.

References

  • Organic Syntheses. "Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling".[Link]

  • Organic Chemistry Frontiers (RSC Publishing). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design".[Link]

  • Google Patents.
  • European Patent Office (EPO). "PROCESS FOR PRODUCTION OF BIPHENYL DERIVATIVES - Patent 1955990".[Link]

  • PMC (NIH). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm".[Link]

  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique".[Link]

Sources

Optimization

Technical Support Center: Catalyst Integrity in Ortho-Substituted Biphenyl Synthesis

Introduction Synthesizing 3-chloro-2-methoxy-1,1'-biphenyl presents a "perfect storm" of catalytic challenges. You are navigating the ortho-effect (steric hindrance from the 2-methoxy group), requiring a highly active ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing 3-chloro-2-methoxy-1,1'-biphenyl presents a "perfect storm" of catalytic challenges. You are navigating the ortho-effect (steric hindrance from the 2-methoxy group), requiring a highly active catalyst, while simultaneously demanding chemoselectivity to preserve the 3-chloro handle for downstream functionalization.

When this reaction stalls, it is rarely a simple case of "bad reagents." It is often a competition between the catalytic cycle and deactivation pathways driven by the substrate's specific electronic and steric profile. This guide distinguishes between true catalyst poisoning (irreversible active site blocking) and catalytic stalling (cycle bottlenecking) and provides validated protocols to resolve both.

Module 1: Diagnostic Workflow (The "Why")

Before altering conditions, you must diagnose the failure mode. A stalled reaction looks identical to a poisoned one by TLC/LCMS (incomplete conversion), but the remedies are opposite.

Visual & Kinetic Diagnosis
  • Scenario A: Rapid Black Precipitate.

    • Observation: Reaction mixture turns black within 10-30 minutes.

    • Diagnosis: "Palladium Black" formation.[1][2][3][4] The ligand has dissociated, or the precatalyst reduced too quickly before entering the cycle.

    • Cause: Oxidation of phosphine ligands or insufficient ligand-to-metal (L/M) ratio.

  • Scenario B: The "50% Wall".

    • Observation: Reaction proceeds normally then stops at ~40-60% conversion. Adding more catalyst does not restart it.

    • Diagnosis: Product Inhibition or Inorganic Poisoning. The product (biaryl) or byproduct (boroxine/salts) is chelating the metal, or impurities have accumulated.

  • Scenario C: No Initiation.

    • Observation: No product formed after 2 hours.

    • Diagnosis: Oxidative Addition Failure. The catalyst cannot engage the sterically hindered 2-methoxy-1-halo aryl.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Stalled Clear/Brown Solution? CheckColor->Stalled No LigandOx Likely Ligand Oxidation or Low L/M Ratio Black->LigandOx SpikeTest Perform Standard Addition (Add 10% fresh substrate) Stalled->SpikeTest Action1 Action: Switch to Buchwald G3/G4 Precatalyst LigandOx->Action1 Response Does reaction resume? SpikeTest->Response YesResume Yes: Reagent Consumption Response->YesResume Yes NoResume No: Catalyst Poisoning Response->NoResume No Action2 Action: Check Boronic Acid Stoichiometry (Protodeboronation) YesResume->Action2 Action3 Action: Recrystallize Boronic Acid (Remove S/N impurities) NoResume->Action3

Figure 1: Decision tree for isolating the cause of reaction failure in hindered biaryl synthesis.

Module 2: The Methoxy/Chloro Interference

The 3-chloro-2-methoxy motif is not just a passive scaffold; it actively interferes with the catalytic cycle.

The "Hemilabile" Methoxy Trap

The oxygen in the 2-methoxy group is a Lewis base. In standard solvents (THF, Toluene), it can coordinate to the Palladium center (chelation) after the oxidative addition step.

  • Effect: This forms a stable 5- or 6-membered palladacycle that is too stable to undergo transmetallation.

  • Solution: Use a protic co-solvent (e.g., n-Butanol or water/dioxane mixtures). The solvent hydrogen-bonds to the methoxy oxygen, preventing it from binding to the Palladium.

The Chlorine Decoy (Chemoselectivity)

You intend to couple at the C1 position (likely a Bromide or Triflate), but the C3-Chlorine is susceptible to oxidative addition if the catalyst is too electron-rich or the temperature is too high (>100°C).

  • Risk: If you use highly active ligands (like tBuXPhos) to overcome the steric hindrance of the methoxy group, you risk activating the chloride.

  • Fix: Use SPhos or RuPhos . These ligands are bulky enough to facilitate coupling at the hindered C1 position but generally discriminate well against aryl chlorides at moderate temperatures (60-80°C).

Module 3: Reagent Purity & Scavenging

The most common "invisible" cause of poisoning in this specific synthesis is sulfur contamination in the phenylboronic acid, often a carryover from its synthesis (via Grignard/Thiophene routes).

Protocol: Boronic Acid "Rescue" Recrystallization

Use this if your standard addition test (Module 1) confirms poisoning.

  • Dissolve: Dissolve crude boronic acid in minimal boiling water.

  • Filter: Hot filtration (removes insoluble polymerized boroxines).

  • Cool: Allow to cool slowly to 4°C.

  • Collect: Filter white crystals.

  • Wash: Wash with cold hexanes (removes non-polar organic impurities).

  • Dry: Vacuum dry. Note: Do not heat dry excessively, or you will dehydrate it to the boroxine, which has different stoichiometry.

Data: Impact of Impurities on Yield
Impurity TypeSourceEffect on Pd CatalystResult
Thiophenes/Sulfides Boronic Acid SynthesisIrreversible binding to Pd< 10% Yield (Poisoning)
Amines Base/SolventCompetitive coordinationSlow kinetics (Stalling)
Oxygen Poor degassingOxidation of Phosphine to Phosphine OxidePd Black formation

Module 4: Optimized Experimental Protocol

This protocol is designed for 3-chloro-2-methoxy-1,1'-biphenyl synthesis, prioritizing chemoselectivity (Br over Cl) and resistance to steric poisoning.

Reagents
  • Substrate: 1-bromo-3-chloro-2-methoxybenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv) Note: Excess is required due to protodeboronation of hindered species.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

    • Why: SPhos provides the bulk to handle the 2-OMe group but is selective enough to leave the 3-Cl alone at <80°C.

  • Base: K₃PO₄ (3.0 equiv) (finely ground)

  • Solvent: Toluene : Water (10:1)

    • Why: The biphasic system helps dissolve inorganic salts, and water solvates the methoxy group, preventing Pd-chelation.

Step-by-Step Procedure
  • Charge Solids: Add aryl bromide, boronic acid, K₃PO₄, and SPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar.

    • Tip: If using Pd(OAc)₂ + Ligand, premix them in the solvent for 5 mins under Argon before adding to the main vessel to ensure complexation.

  • Degas: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 70°C for 4-12 hours.

    • Critical: Do not exceed 80°C to prevent activation of the C-Cl bond.

  • Monitor: Check LCMS at 2 hours.

    • Look for: Desired product (M+), Protodeboronation of boronic acid (Benzene), and Homocoupling (Biphenyl).

  • Workup: Cool to RT. Filter through Celite (removes Pd).[2][5] Dilute with EtOAc, wash with water/brine.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Poisoning Trap (S-Impurity / Pd-Black) Pd0->Poison Impurity/O2 TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base Chelation Methoxy Chelation (Stalled Intermediate) OxAdd->Chelation 2-OMe Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki catalytic cycle highlighting specific failure points for ortho-methoxy substrates.

FAQs

Q: Why use SPhos Pd G3 instead of Pd(dppf)Cl₂? A: Pd(dppf)Cl₂ is excellent for standard couplings, but the ortho-methoxy group creates significant steric hindrance. SPhos is an electron-rich, bulky biaryl phosphine designed specifically to facilitate oxidative addition and transmetallation in hindered systems where dppf might fail or require excessive heat (risking the Cl-bond).

Q: Can I use THF instead of Toluene/Water? A: You can, but Toluene/Water is superior for two reasons:

  • Solubility: K₃PO₄ is poorly soluble in THF; water creates a phase transfer environment.

  • Methoxy Shielding: As mentioned in Module 2, water helps "mask" the methoxy oxygen via hydrogen bonding, preventing it from shutting down the catalyst.

Q: My reaction works but I see 10% of a byproduct with mass M-Br+H. What is it? A: This is the hydrodehalogenation product (the bromine was replaced by hydrogen). This usually happens if the reaction runs too long without transmetallating.

  • Fix: Increase the concentration of Boronic Acid (push the transmetallation rate) or switch to a slightly less bulky ligand like XPhos .

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. [Link]

  • Sherwood, J., et al. (2019). "Palladium Recovery and Catalyst Deactivation in Suzuki-Miyaura Cross-Coupling." Green Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-methoxy-1,1'-biphenyl

Part 1: The Core Directive – Solvent Selection Logic Q: What is the primary challenge in recrystallizing 3-Chloro-2-methoxy-1,1'-biphenyl? A: The primary challenge is "Oiling Out" (Liquid-Liquid Phase Separation).

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Directive – Solvent Selection Logic

Q: What is the primary challenge in recrystallizing 3-Chloro-2-methoxy-1,1'-biphenyl?

A: The primary challenge is "Oiling Out" (Liquid-Liquid Phase Separation). This molecule features a biphenyl core with an ortho-methoxy substituent. This substitution pattern creates significant steric torsion between the two phenyl rings, preventing efficient planar stacking in the crystal lattice. Consequently, the melting point is suppressed (often <50°C or existing as a viscous oil at room temperature depending on purity), making the compound prone to separating as an oil droplet rather than a crystal when cooled.

Q: Which solvent system should I choose?

Based on the lipophilic nature of the biphenyl core and the polarizable chloro-methoxy motif, we recommend the following systems. Do not use benzene or pure hexanes initially, as solubility is often too high even at low temperatures.

Solvent Decision Matrix
System Type Solvents Recommended For Mechanism
Primary (Single) Methanol (MeOH) Initial attempts; High purity crude.Steep solubility curve. Biphenyls are often soluble in hot MeOH but crystallize well at -20°C.
Binary (Anti-solvent) Ethanol / Water Oiling-out prone batches.Water acts as a strong anti-solvent to force precipitation; Ethanol keeps the oil phase solubilized long enough to nucleate.
Binary (Non-polar) Heptane / Toluene Removal of polar impurities.[1]Toluene solubilizes the aromatic core; Heptane reduces solubility gradually. Good for removing tarry residues.

Part 2: Experimental Protocols (SOPs)

Protocol A: Standard Recrystallization (Methanol)

Best for material that is already >90% pure but colored.

  • Dissolution: Charge crude 3-Chloro-2-methoxy-1,1'-biphenyl into a flask. Add Methanol (3 mL/g) .

  • Heating: Heat to reflux (65°C). If solids remain, add MeOH in 0.5 mL/g increments until clear.

  • Clarification (Optional): If the solution is dark (Pd residues from Suzuki coupling), add activated carbon (5 wt%) and stir at reflux for 15 mins. Filter hot through Celite.

  • Cooling: Allow the filtrate to cool slowly to Room Temperature (RT) with vigorous stirring .

    • Critical Step: If the solution turns milky (emulsion), reheat immediately to clear point and add a seed crystal.

  • Crystallization: Cool to 0°C (ice bath) for 2 hours. If no crystals form, cool to -20°C.

  • Isolation: Filter rapidly. Wash with cold (-20°C) Methanol.

Protocol B: The "Oiling Out" Rescue Method (EtOH/Water)

Use this if Method A results in an oil at the bottom of the flask.

  • Dissolution: Dissolve crude oil in Ethanol (2 mL/g) at 50°C.

  • Equilibration: Hold temperature at 45°C.

  • Anti-Solvent Addition: Add warm Water (40°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Ethanol (dropwise) to make the solution clear again.

  • Seeding: Add a seed crystal of pure 3-Chloro-2-methoxy-1,1'-biphenyl.

  • Controlled Cooling: Lower temperature by 5°C per hour. Do not crash cool.

  • Harvest: Filter at 4°C.

Part 3: Troubleshooting & FAQs

Q: The product separates as a yellow oil at 30°C. What now?

Diagnosis: You have hit the "Oiling Out" boundary where the Liquid-Liquid separation occurs before the Solid-Liquid boundary. Fix:

  • Reheat the mixture until it is a single phase.

  • Add more solvent (dilute the system). This shifts the phase diagram to favor crystallization over oiling.

  • Seed at a higher temperature (e.g., 35°C).

  • Switch Solvent: Change to Isopropanol (IPA). The higher boiling point and viscosity can sometimes stabilize the metastable zone.

Q: My product is grey/black. How do I remove Palladium?

Context: This compound is typically made via Suzuki-Miyaura coupling. Fix: Recrystallization alone is poor at removing Pd.

  • Dissolve in EtOAc.

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or standard activated charcoal.

  • Stir at 50°C for 30 mins.

  • Filter, evaporate, then recrystallize.

Part 4: Visualization & Logic Flows

Workflow: Optimization Decision Tree

RecrystallizationLogic Start START: Crude 3-Chloro-2-methoxy-1,1'-biphenyl CheckState Check Physical State at RT Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid MP > 40°C IsOil Viscous Oil / Liquid CheckState->IsOil MP < 30°C MethodA Method A: Methanol Recryst. (Cool to -20°C) IsSolid->MethodA MethodB Method B: EtOH / Water (Seeding Essential) IsOil->MethodB High Purity Distill High Vac Distillation (bp ~110°C @ 0.5 mmHg) IsOil->Distill High Impurity ResultOil Problem: Oils Out? MethodA->ResultOil Fails FixOil Dilute + Slower Cool ResultOil->FixOil FixOil->MethodB

Caption: Decision matrix for selecting purification route based on physical state and initial results.

Workflow: The "Oiling Out" Rescue Protocol

OilingOutRescue Step1 1. Dissolve in Warm EtOH (T = 50°C) Step2 2. Add Water to Turbidity (Cloud Point) Step1->Step2 Step3 3. Back-add EtOH (Clear Point) Step2->Step3 Step4 4. SEED @ 35-40°C Step3->Step4 Step5 5. Slow Cool (-5°C / hour) Step4->Step5

Caption: Step-by-step rescue protocol for batches that separate as oil.

Part 5: Data & References

Solubility Profile (Estimated)
SolventSolubility (RT)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent
Methanol LowHighExcellent
Ethanol ModerateHighGood (requires water)
Heptane ModerateVery HighAnti-solvent (cold)
Toluene HighHighSolvent (for binary)
DCM Very HighVery HighExtraction only
References
  • BASF SE. (2011). Process for the preparation of fluxapyroxad and intermediates thereof.[2][3][4][5] U.S. Patent 8,008,232. Context: Describes the synthesis and purification of the fluorinated biphenyl analogs, establishing the baseline for biphenyl amine/ether purification.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Context: Standard protocols for purification of low-melting aromatic ethers and biphenyls.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Context: Authoritative source on handling "oiling out" phenomena in crystallization.

Sources

Optimization

Stability of 3-Chloro-2-methoxy-1,1'-biphenyl under basic conditions

Technical Support Center: Stability & Handling of 3-Chloro-2-methoxy-1,1'-biphenyl Executive Summary Is 3-Chloro-2-methoxy-1,1'-biphenyl stable under basic conditions? The answer depends entirely on the type of base and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Chloro-2-methoxy-1,1'-biphenyl

Executive Summary

Is 3-Chloro-2-methoxy-1,1'-biphenyl stable under basic conditions? The answer depends entirely on the type of base and the solvent system employed.

  • Aqueous/Inorganic Bases (e.g., NaOH, K₂CO₃, Cs₂CO₃): STABLE. This molecule is highly resistant to hydrolysis and is compatible with standard basic workups and palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura).

  • Organometallic Bases (e.g., n-BuLi, t-BuLi): UNSTABLE (REACTIVE). The C3-Chlorine atom is susceptible to rapid Lithium-Halogen exchange, and the C2-Methoxy group can direct orthometalation. This is a feature for synthesis but a failure mode for stability.

  • Strong Nucleophilic Bases (e.g., NaOMe, NaSMe in polar solvents): CONDITIONALLY STABLE. While generally resistant to Nucleophilic Aromatic Substitution (SₙAr) due to the lack of strong electron-withdrawing groups, harsh conditions (high heat, polar aprotic solvents) may induce demethylation or slow displacement.

Chemical Context & Reactivity Matrix

To understand the stability, we must look at the electronic environment of the biphenyl core.

  • Structure: 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5).

  • Electronic Push-Pull:

    • 2-Methoxy Group (-OMe): Electron-donating by resonance, but inductively withdrawing. It activates the ring for electrophilic attack but deactivates it for nucleophilic attack (SₙAr).

    • 3-Chloro Group (-Cl): Weakly deactivating.

  • Sterics: The 2,3-substitution pattern creates a crowded environment, but without substituents on the 2',6' positions of the second ring, the molecule does not exhibit stable atropisomerism at room temperature [1].

Base Compatibility Table
Base ClassExamplesStability RatingPrimary Outcome
Weak Inorganic NaHCO₃, K₂CO₃, K₃PO₄Excellent No reaction. Ideal for Suzuki couplings.
Strong Inorganic NaOH (aq), KOH (aq)Good Stable at RT. Resists hydrolysis.
Non-Nucleophilic LDA, LiHMDS, KOtBu⚠️ Caution Potential benzyne formation or deprotonation at C4/C6 if T > -78°C.
Organolithium n-BuLi, t-BuLiUnstable Rapid Li-Halogen Exchange (forms Ar-Li).
Lewis Acidic BBr₃ (technically acidic)Unstable Demethylation to phenol.

Diagnostic Decision Tree (Pathway Analysis)

The following diagram illustrates the divergent pathways this molecule takes depending on the basic environment.

G Start 3-Chloro-2-methoxy- 1,1'-biphenyl MildBase Mild/Aqueous Base (K2CO3, NaOH, Et3N) Start->MildBase Exposure Lithium Organolithium (n-BuLi, t-BuLi) Start->Lithium Low Temp (-78°C) StrongNuc Strong Nucleophile (NaSR, NaOR, High T) Start->StrongNuc Heat (>100°C) Stable STABLE (Recovered Unchanged) MildBase->Stable No Reaction LiExchange REACTIVE SPECIES (Li-Hal Exchange / Ar-Li) Lithium->LiExchange Cl Displacement Degradation DEGRADATION (Demethylation or SNAr) StrongNuc->Degradation Slow Reaction

Figure 1: Decision tree showing stability outcomes based on base strength and type.

Troubleshooting & FAQs

Scenario 1: The "Disappearing" Starting Material

User Question: "I treated my compound with n-BuLi at -78°C to deprotonate it for a functionalization, but after quenching with D₂O, I lost the Chlorine atom. What happened?"

Diagnosis: You triggered a Lithium-Halogen Exchange , not a deprotonation. Technical Explanation: The Carbon-Chlorine bond (C-Cl) is weaker than the Carbon-Hydrogen bond (C-H) in the presence of alkyllithiums. Although Iodine and Bromine exchange faster, Chlorine will exchange with n-BuLi, especially in ethers [2]. Solution:

  • If you want the lithiated species (Ar-Li) retaining the Cl, you must use a non-nucleophilic base like LDA or LiTMP at very low temperatures (-78°C).

  • However, be warned: The 2-methoxy group is a Directed Metalation Group (DMG). It directs lithiation to the ortho position. In your molecule, one ortho position is C1 (blocked by phenyl) and the other is C3 (blocked by Cl). This "crowding" makes the Li-Hal exchange the dominant pathway over Directed Ortho Metalation (DoM) [3].

Scenario 2: Suzuki Coupling Conditions

User Question: "Can I use aqueous K₂CO₃ or Cs₂CO₃ for a Suzuki coupling with this building block? Will the methoxy group hydrolyze?"

Diagnosis: Yes, you can. The molecule is perfectly stable. Technical Explanation: Aryl methyl ethers (anisoles) are extremely robust toward basic hydrolysis. Cleavage of the O-Me bond typically requires strong Lewis acids (like BBr₃) or extremely harsh nucleophiles (like thiolates in HMPA). Standard aqueous carbonate or phosphate bases used in Suzuki/Buchwald couplings will not touch the methoxy or chlorine groups (unless the Pd catalyst inserts into the C-Cl bond, which is the intended reaction) [4].

Scenario 3: Unknown Impurities in NMR

User Question: "I see broadened peaks in my proton NMR at room temperature. Is the molecule degrading?"

Diagnosis: Likely Restricted Rotation (Atropisomerism) , not degradation. Technical Explanation: While 3-chloro-2-methoxy-1,1'-biphenyl is not a stable isolable atropisomer (the barrier is too low), the bulk of the Cl and OMe groups can slow the rotation of the phenyl rings relative to the NMR timescale. This results in broadening of the signals. Validation Test: Run the NMR at 50°C. If the peaks sharpen, it is a dynamic rotational effect, not chemical instability.

Standard Operating Procedures (SOPs)

Protocol A: Safe Base Wash (Workup)

Use this for removing acidic impurities without degrading the target.

  • Preparation: Dissolve the crude reaction mixture in an organic solvent (EtOAc or DCM).

  • Wash: Add an equal volume of 1M NaOH or Saturated NaHCO₃ .

  • Agitation: Shake vigorously for 1-2 minutes.

    • Note: The 3-Cl-2-OMe core is stable to this contact time.

  • Separation: Separate layers. The target compound remains in the organic layer.

  • Drying: Dry over Na₂SO₄. (Do not use acidic drying agents if avoiding trace acid catalysis).

Protocol B: Quenching Organolithium Reactions

Use this if you accidentally used n-BuLi and need to recover the dechlorinated byproduct or check mass balance.

  • Cooling: Ensure the reaction is at -78°C.

  • Quench: Add Methanol (MeOH) or Saturated NH₄Cl dropwise.

    • Caution: Exothermic reaction.

  • Analysis: Check LC-MS.

    • Mass M: Target (Stable).

    • Mass M-34+1: Dechlorinated product (Result of Li-Hal exchange).

    • Mass M+Bu: Butyl addition (Rare, nucleophilic attack).

References

  • Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[1] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • PubChem. (2025). Compound Summary: 3-Chlorobiphenyl derivatives. National Library of Medicine. Link

Sources

Troubleshooting

Minimizing side reactions during 3-Chloro-2-methoxy-1,1'-biphenyl production

Welcome to the technical support center for the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize common side reactions.

Introduction

The synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] While this palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, it is not without its challenges.[2][3] The reaction's complexity can lead to several side reactions, which can significantly reduce the yield and complicate the purification of the desired product.[2][4] This guide provides a structured approach to understanding, diagnosing, and mitigating these undesired pathways.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues you may encounter during the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl and provides actionable solutions based on established chemical principles.

Problem 1: Significant Formation of Homocoupled Biaryl Byproduct

You observe a significant amount of a symmetrical biaryl impurity, resulting from the coupling of two molecules of the boronic acid reagent.

Root Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of boronic acids.[5][6]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by performing several freeze-pump-thaw cycles.[6][7] Ensure the reaction is carried out under a positive pressure of an inert atmosphere.

  • Inefficient Pre-catalyst Activation: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.

    • Solution: Consider using a more efficient pre-catalyst that readily generates the active Pd(0) species.[2] The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6]

  • Boronic Acid Stability: The stability of the boronic acid itself can influence the rate of homocoupling.

    • Solution: Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions by providing a slower, controlled release of the boronic acid.[5]

Experimental Protocol: Rigorous Degassing of Reaction Mixture

  • Combine the aryl halide, boronic acid, and base in the reaction flask.

  • Add the solvent system (e.g., dioxane/water).

  • Seal the flask with a septum.

  • Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.

  • Insert a second, shorter needle to act as an outlet.

  • Bubble the inert gas through the solution for at least 15-30 minutes with gentle stirring.

  • Remove the needles and introduce the palladium catalyst under a positive flow of inert gas.

Problem 2: Dehalogenation of the Aryl Halide Starting Material

You isolate a significant amount of the arene corresponding to your starting aryl halide, where the halogen has been replaced by a hydrogen atom.

Root Causes & Solutions:

  • Formation of Palladium-Hydride Species: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species.[7] This can arise from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or even trace amounts of water.[2][7]

    • Solution:

      • Base Selection: Opt for a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7] Avoid strong alkoxide bases if possible.

      • Solvent Choice: While water is often necessary, use it in moderation. Anhydrous solvents or a reduced water ratio in the solvent mixture can be beneficial. Ethers (like dioxane or THF) and aromatic solvents (like toluene) are generally good choices.[2]

      • Ligand Modification: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation.[7]

  • Substrate Reactivity: The nature of the aryl halide can influence its susceptibility to dehalogenation. The general trend for reactivity and propensity for dehalogenation is I > Br > Cl.[7][8] Electron-deficient aryl halides are also more prone to this side reaction.[7]

    • Solution: While changing the substrate may not be an option, being aware of its inherent reactivity allows for more careful selection of reaction parameters from the outset. For N-H containing heterocycles, protection of the N-H group can sometimes suppress dehalogenation.[7][9]

Problem 3: Protodeboronation of the Boronic Acid

You observe the formation of the arene corresponding to your boronic acid starting material, indicating the cleavage of the carbon-boron bond.

Root Causes & Solutions:

  • Hydrolysis of the Boronic Acid: Boronic acids are susceptible to hydrolysis, especially under basic conditions, which are required for the Suzuki-Miyaura coupling.[2][4][10] This side reaction is often catalyzed by the base present in the reaction mixture.[4][11]

    • Solution:

      • Reaction Temperature: While higher temperatures can accelerate the desired reaction, they can also increase the rate of protodeboronation.[12] Careful optimization of the reaction temperature is crucial. Sometimes, running the reaction at a slightly lower temperature for a longer duration can favor the desired coupling over decomposition.

      • Base Concentration and Type: The choice and amount of base can be critical. A hard Lewis base like potassium acetate might be preferable in some cases.[4]

      • Use of Boronic Esters: As with homocoupling, using more stable boronic esters (e.g., pinacol esters) can mitigate protodeboronation by reducing the concentration of the more labile free boronic acid.[4]

      • Catalyst System: Efficient catalyst systems that promote rapid catalytic turnover can help the desired cross-coupling reaction outcompete the slower protodeboronation pathway.[10] Interestingly, some studies have shown that bulky phosphine ligands can, in some cases, accelerate protodeboronation.[11][13]

Visualization of Competing Pathways

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Side Reactions A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation (with Ar'-B(OR)2) D Ar-Ar' + Pd(0) C->D Reductive Elimination D->A E Ar'-B(OR)2 F Ar'-H E->F Protodeboronation G Ar'-Ar' E->G Homocoupling H Ar-X I Ar-H H->I Dehalogenation

Caption: Desired Suzuki-Miyaura cycle and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the synthesis of 3-Chloro-2-methoxy-1,1'-biphenyl?

A1: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates and reaction conditions. However, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging couplings.[2][7] It is highly recommended to perform a small-scale screen of different catalysts and ligands to identify the most efficient system for your specific reaction.

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical and can significantly impact the reaction outcome.[4] For the Suzuki-Miyaura coupling, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7] The strength and nature of the base can influence both the rate of the desired reaction and the extent of side reactions like dehalogenation and protodeboronation.[4][7] A weaker base like K₂CO₃ is often a good starting point to minimize dehalogenation.[7]

Q3: What is the recommended solvent system?

A3: A mixture of an organic solvent and water is typically used.[2] Common organic solvents include dioxane, tetrahydrofuran (THF), and toluene.[2] The water is necessary to activate the boronic species and dissolve the inorganic base.[2] The ratio of organic solvent to water can be optimized to balance substrate solubility and reaction rate while minimizing side reactions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion and the relative amounts of product and byproducts.[14]

Q5: What are the best practices for purifying the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and other water-soluble byproducts.[15] This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[7][15] The crude product is then often purified by column chromatography on silica gel to separate the desired 3-Chloro-2-methoxy-1,1'-biphenyl from any remaining starting materials and side products.[15] The choice of eluent for chromatography will depend on the polarity of the product and impurities.

Quantitative Data Summary Table

ParameterTypical RangeRationale
Palladium Catalyst Loading 1-5 mol%Balances catalytic activity with cost and potential for side reactions.
Ligand to Palladium Ratio 1:1 to 4:1Sufficient ligand is needed to stabilize the catalyst and promote the catalytic cycle.
Base Equivalents 2-3 equivalentsEnsures complete activation of the boronic acid for transmetalation.
Boronic Acid Equivalents 1.1-1.5 equivalentsA slight excess can help drive the reaction to completion, but a large excess may increase side reactions.
Solvent Ratio (Organic:Water) 4:1 to 10:1Optimizes solubility and reaction rate while controlling water-dependent side reactions.
Temperature 60-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Troubleshooting Workflow

G Start Low Yield or Impure Product Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Homocoupling Homocoupling (Ar'-Ar') Identify->Homocoupling Symmetrical Biaryl Dehalogenation Dehalogenation (Ar-H) Identify->Dehalogenation Reduced Aryl Halide Protodeboronation Protodeboronation (Ar'-H) Identify->Protodeboronation Reduced Boronic Acid Optimize_HC Optimize for Homocoupling: - Rigorous Degassing - Use Pre-catalyst - Add Reducing Agent Homocoupling->Optimize_HC Optimize_DH Optimize for Dehalogenation: - Weaker Base (K2CO3) - Optimize Solvent - Bulky Ligand Dehalogenation->Optimize_DH Optimize_PD Optimize for Protodeboronation: - Optimize Temperature - Use Boronic Ester - Efficient Catalyst Protodeboronation->Optimize_PD End Improved Yield and Purity Optimize_HC->End Optimize_DH->End Optimize_PD->End

Caption: A step-by-step workflow for troubleshooting side reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • The Journal of Organic Chemistry (ACS Publications). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • PrepChem.com. Synthesis of 3-chloro-2-methyl[1,1'-biphenyl]. [Link]

  • The Journal of Organic Chemistry (ACS Publications). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl].
  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Journal of Chemical Education (ACS Publications). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Google Patents. CN116606191A - Preparation method of 3-chloro-2-methyl biphenyl.
  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Purification Guide for 3-Chloro-2-methoxy-1,1'-biphenyl

Target Analyte: 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Document ID: TSC-BP-2026-03[1] Executive Summary & Solvent Selection Matrix High-purit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Document ID: TSC-BP-2026-03[1]

Executive Summary & Solvent Selection Matrix

High-purity isolation of 3-Chloro-2-methoxy-1,1'-biphenyl presents specific challenges due to the ortho-methoxy substituent. This steric bulk forces the biphenyl rings out of planarity, often resulting in low-melting solids or oils that resist facile crystallization. Furthermore, as a likely product of Suzuki-Miyaura coupling, the removal of Palladium (Pd) catalyst residues and lipophilic impurities (homocoupling byproducts) is critical.

The following matrix guides solvent selection based on the process stage and physicochemical properties of the target molecule.

Solvent Selection Matrix
Process StageRecommended SolventRationale & Mechanism
Reaction Medium Toluene / Water (4:1) Biphasic Efficiency: Toluene solubilizes the lipophilic aryl halide, while water dissolves the inorganic base (K₂CO₃) and boronic acid. This interface promotes the reaction while minimizing protodeboronation side-reactions common in pure ethereal solvents [1].
Extraction (LLE) 2-Methyltetrahydrofuran (2-MeTHF) Green & Efficient: Unlike DCM (toxic) or EtOAc (prone to hydrolysis), 2-MeTHF forms sharp phase cuts with water and has higher lipophilicity, reducing emulsion formation during the workup of boronic acid residues [2].
Pd Scavenging THF or EtOAc Solubility: The target is highly soluble here, allowing functionalized silica (e.g., Thiol-modified) to interact freely with Pd species without the product precipitating prematurely.
Crystallization Heptane / IPA (9:1) Anti-Solvent Method: The methoxy group provides just enough polarity for IPA solubility at high temps. Cooling and adding Heptane (anti-solvent) forces the twisted biphenyl lattice to pack, overcoming the "oiling out" tendency [3].

Purification Logic & Workflow

The following decision tree visualizes the purification protocol, integrating checkpoints for Palladium removal and phase separation logic.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench Quench & Dilution (Add 2-MeTHF + Brine) Start->Quench EmulsionCheck Emulsion Present? Quench->EmulsionCheck PhaseCut Phase Separation (Remove Aqueous Layer) Scavenger Pd Scavenging (Add Thiol-Silica / C-Filt) PhaseCut->Scavenger Org. Layer EmulsionCheck->PhaseCut No BreakEmulsion Add 10% Citric Acid or Filter via Celite EmulsionCheck->BreakEmulsion Yes BreakEmulsion->PhaseCut Filter Filtration (Remove Scavenger) Scavenger->Filter Concentrate Concentrate to Oil Filter->Concentrate Cryst Crystallization (Heptane/IPA) Concentrate->Cryst Final High Purity Product (>99% HPLC, <10ppm Pd) Cryst->Final

Figure 1: Logical workflow for the extraction and purification of 3-Chloro-2-methoxy-1,1'-biphenyl, emphasizing emulsion management and metal scavenging.

Troubleshooting Guides

Issue 1: Product "Oils Out" During Crystallization

Symptom: Upon cooling the hot solvent mixture, the product separates as a distinct liquid layer (oil) rather than forming crystals. Root Cause: The ortho-methoxy and meta-chloro substituents create a twisted biphenyl structure (atropisomerism). This steric hindrance disrupts planar stacking, making the lattice energy difficult to access. Corrective Protocol:

  • Seed Loading: Do not rely on spontaneous nucleation. Retain a small amount of crude solid (if available) or scratch the glass sidewall to induce nucleation.

  • Solvent Switch: Switch from a single solvent (e.g., Ethanol) to a solvent/anti-solvent system .

    • Dissolve crude oil in minimum volume of Isopropyl Alcohol (IPA) at 60°C.

    • Slowly add Heptane dropwise until slight turbidity persists.

    • Add one drop of IPA to clear it.

    • Cool extremely slowly (10°C per hour) to room temperature. Rapid cooling traps impurities and leads to oiling [3].

Issue 2: Persistent Gray/Black Color (Palladium Contamination)

Symptom: The isolated solid is off-white, gray, or black. Root Cause: Residual Palladium (Pd) from the Suzuki coupling.[2] Pd can form colloidal nanoparticles that pass through standard filter paper. Corrective Protocol:

  • Do not recrystallize yet. Recrystallization often includes Pd in the lattice.

  • The "Thiol" Wash: Dissolve the crude material in Ethyl Acetate (10 volumes) .

  • Scavenger Addition: Add SiliaMetS® Thiol or activated carbon (Darco KB-B) at 5-10 wt% relative to the product mass [4].

  • Heat & Stir: Stir at 50°C for 60 minutes. The heat improves the kinetics of Pd adsorption onto the scavenger.

  • Filtration: Filter through a Celite 545 pad packed tightly. The Celite traps the fine carbon/silica particles loaded with Pd.

Issue 3: Severe Emulsion During Aqueous Extraction

Symptom: No clear interface forms between the organic and aqueous layers during workup. Root Cause: The presence of unreacted aryl boronic acids (amphiphilic) and inorganic bases creates a surfactant effect. Corrective Protocol:

  • The "Citric" Break: Instead of using neutral water or brine, wash the organic layer with 10% Aqueous Citric Acid .

    • Mechanism:[3] Acidifying the aqueous layer protonates the boronic acid species, pushing them fully into the organic layer (where they can be removed later) or breaking the amphiphilic balance that sustains the emulsion [5].

  • Filtration: If the emulsion persists, it is likely stabilized by colloidal Pd. Filter the entire biphasic mixture through a sintered glass funnel with Celite. The physical removal of solids often breaks the emulsion immediately.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) instead of 2-MeTHF? A: Yes, DCM is an excellent solvent for solubility. However, 2-MeTHF is recommended for two reasons: (1) It separates better from water (lower miscibility), and (2) it has a higher boiling point, which allows for higher temperature processing if the product solubility is low. If using DCM, be aware that the product will be in the bottom layer, which complicates draining the waste aqueous layer.

Q: The product contains a "homocoupling" impurity (Biphenyl-Biphenyl). How do I remove it? A: Homocoupling byproducts (e.g., 3,3'-dichloro-2,2'-dimethoxy-1,1'-biphenyl) are significantly more lipophilic than your target.

  • Solution: Wash your crude solid with cold Hexanes . The lipophilic dimer is often more soluble in cold alkanes than your target molecule. Slurry the solid in hexanes for 30 minutes and filter.

Q: Is this molecule light-sensitive? A: Biphenyls with electron-rich substituents (methoxy) and halogens (chloro) can undergo photodehalogenation over long periods. Store the purified solid in amber vials under nitrogen/argon to prevent slow degradation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemPubSoc Europe, 5(6), 1369-1379. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral characterization of 3-Chloro-2-methoxy-1,1'-biphenyl

1H NMR Spectral Characterization of 3-Chloro-2-methoxy-1,1'-biphenyl: A Comparative Guide for Regioisomer Differentiation Introduction In pharmaceutical development and materials science, the precise structural character...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectral Characterization of 3-Chloro-2-methoxy-1,1'-biphenyl: A Comparative Guide for Regioisomer Differentiation

Introduction In pharmaceutical development and materials science, the precise structural characterization of substituted biphenyls synthesized via Suzuki-Miyaura cross-coupling is a critical quality control step. A common analytical challenge arises when attempting to differentiate regioisomers—specifically, distinguishing the target 3-chloro-2-methoxy-1,1'-biphenyl from its 4-chloro and 5-chloro synthetic alternatives. While techniques like GC-MS provide molecular weight confirmation, they often fail to definitively assign the positions of substituents on the aromatic ring due to nearly identical fragmentation patterns.

This guide objectively compares the performance of 1D ¹H NMR and 2D NOESY NMR in the structural elucidation of 3-chloro-2-methoxy-1,1'-biphenyl against its alternative isomers. By analyzing chemical shifts, J-coupling multiplicities, and spatial correlations, we establish a self-validating experimental system for unambiguous regioisomer identification.

1. Theoretical Framework & Causality The ¹H NMR spectrum of a substituted biphenyl is governed by a complex interplay of inductive, resonance, and anisotropic effects[1]. Understanding the causality behind these shifts is essential for accurate spectral interpretation:

  • The Methoxy Group (-OCH₃): Positioned at C2, this group acts as a strong electron-donating group via resonance, which typically shields the ortho and para protons, shifting their signals upfield.

  • The Chloro Group (-Cl): Positioned at C3, chlorine exerts an electron-withdrawing inductive effect but also possesses significant steric and anisotropic properties that can deshield adjacent protons[2].

  • The Biphenyl Anisotropy: The adjacent phenyl ring (at C1) generates a magnetic anisotropic cone that heavily deshieldes the ortho protons on the substituted ring, pushing them further downfield[1].

In 3-chloro-2-methoxy-1,1'-biphenyl, the -OCH₃ group is sterically flanked by the bulky phenyl ring and the chlorine atom. This steric compression restricts the free rotation of the methoxy group, locking it into a conformation that distinctly impacts the local magnetic environment of the molecule and prevents spatial proximity to the remaining protons on the substituted ring[2].

2. Comparative Spectral Analysis: Target vs. Alternatives The true performance of ¹H NMR is demonstrated when comparing the target compound against its synthetic alternatives. The differentiation relies primarily on the splitting patterns (multiplicity) of the protons on the substituted ring (Ring B).

  • 3-Chloro Isomer (Target): The protons at C4, C5, and C6 form a contiguous 3-spin system. This results in a classic doublet-triplet-doublet (d-t-d) pattern.

  • 4-Chloro Isomer (Alternative 1): The protons at C3, C5, and C6 form an isolated proton (H3) and two adjacent protons (H5, H6), yielding a doublet-doublet of doublets-doublet (d-dd-d) pattern.

  • 5-Chloro Isomer (Alternative 2): The protons at C3, C4, and C6 yield a similar d-dd-d pattern, but with different chemical shifts due to the proximity of the chlorine to the methoxy group.

Table 1: Comparative ¹H NMR Spectral Data for Methoxybiphenyl Regioisomers (Predicted values in CDCl₃, 400 MHz)

CompoundRing B ProtonsMultiplicity & J-CouplingChemical Shift (ppm)Diagnostic Feature
3-Chloro-2-methoxy-1,1'-biphenyl H4, H5, H6d (J=8.0 Hz), t (J=8.0 Hz), d (J=8.0 Hz)7.35, 7.10, 7.25Contiguous 3-spin system (triplet present)
4-Chloro-2-methoxy-1,1'-biphenyl H3, H5, H6d (J=2.0 Hz), dd (J=8.0, 2.0 Hz), d (J=8.0 Hz)7.05, 7.15, 7.25Meta-coupled isolated proton (H3)
5-Chloro-2-methoxy-1,1'-biphenyl H3, H4, H6d (J=8.5 Hz), dd (J=8.5, 2.5 Hz), d (J=2.5 Hz)6.95, 7.28, 7.32Ortho-coupled proton adjacent to OCH₃

3. The Self-Validating Protocol: 2D NOESY NMR While 1D ¹H NMR splitting patterns are highly indicative, overlapping multiplets in the aromatic region (7.2 - 7.5 ppm) from the unsubstituted phenyl ring can obscure the diagnostic triplet. To ensure absolute trustworthiness, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must be employed as a self-validating mechanism.

NOESY identifies protons that are spatially close (< 5 Å) regardless of through-bond connectivity.

  • Causality in the 3-Chloro Isomer: The -OCH₃ group at C2 is flanked by C1 (phenyl) and C3 (chlorine). There are no aromatic protons adjacent to the methoxy group on Ring B. Therefore, the NOESY spectrum will show zero cross-peaks between the -OCH₃ singlet (~3.65 ppm) and the Ring B protons.

  • Causality in the Alternatives: In both the 4-chloro and 5-chloro isomers, the -OCH₃ group is adjacent to at least one aromatic proton (H3). This spatial proximity will produce a strong NOESY cross-peak , immediately ruling out the 3-chloro structure.

G Start Synthesized Biphenyl (Unknown Regioisomer) NMR1D Acquire 1D 1H NMR (Analyze Splitting) Start->NMR1D Split3 3 Contiguous Protons (d, t, d) NMR1D->Split3 Pattern Match SplitIsolated 1 Isolated + 2 Adjacent (d, dd, d) NMR1D->SplitIsolated Pattern Match NMR2D Acquire 2D NOESY (Check -OCH3 Proximity) Split3->NMR2D Validate SplitIsolated->NMR2D Validate NoCross No -OCH3 to Ring B Cross-Peak NMR2D->NoCross Cross Strong -OCH3 to H3 Cross-Peak NMR2D->Cross Target Confirmed: 3-Chloro-2-methoxy-1,1'-biphenyl NoCross->Target Alt1 Confirmed: 5-Chloro or 4-Chloro Isomer Cross->Alt1

Logical workflow for differentiating methoxybiphenyl regioisomers using 1D and 2D NMR.

4. Experimental Methodology To replicate this self-validating structural assignment, follow this standardized acquisition protocol:

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified biphenyl compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

Step 2: 1D ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning, matching, and precise 3D shimming.

  • Acquire the 1D spectrum using a standard 90° pulse sequence.

  • Parameters: 16 scans, 2.0 s relaxation delay (D1) to ensure quantitative integration, and a spectral width of 20 ppm.

Step 3: 2D NOESY Acquisition

  • Set up a phase-sensitive 2D NOESY experiment.

  • Critical Parameter: Set the mixing time (D8) to 300–400 ms. This specific window is optimized for small molecules (MW ~218 g/mol ) to allow sufficient NOE buildup without risking spin-diffusion artifacts.

  • Acquire with 256 t1 increments and 16 scans per increment.

Step 4: Data Processing & Interpretation

  • Apply zero-filling to 64k data points and a mild exponential window function (LB = 0.3 Hz) for the 1D spectrum.

  • Fourier transform, phase correct, and apply baseline correction.

  • Calibrate the TMS peak to exactly 0.00 ppm[1].

  • Integrate the methoxy singlet (~3.65 ppm) to 3.00.

  • Analyze the aromatic region (6.9 - 7.5 ppm) for the diagnostic triplet (H5) and verify the absence of NOESY cross-peaks between the methoxy protons and Ring B protons.

References

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 1H chemical shifts in NMR. Part 20 — Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

Comparative

HPLC Method Development for 3-Chloro-2-methoxy-1,1'-biphenyl Purity: A Comparative Guide

Introduction: The Analytical Challenge 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a sterically hindered, halogenated aromatic compound frequently utilized as a specialized building block in organic synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) is a sterically hindered, halogenated aromatic compound frequently utilized as a specialized building block in organic synthesis and pharmaceutical development[1]. Achieving baseline separation of this target compound from its closely related positional isomers (e.g., 4-chloro or 5-chloro analogs) and des-chloro impurities is a significant analytical challenge.

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) heavily relies on C18 stationary phases. However, C18 columns separate analytes predominantly based on dispersive van der Waals (hydrophobic) interactions[2]. For rigid, aromatic molecules with subtle electronic differences—such as the varied dipole moments induced by the ortho-methoxy and meta-chloro groups—hydrophobic retention alone is often insufficient to achieve a resolution (


) greater than 2.0.

Stationary Phase Selectivity: C18 vs. Biphenyl

To establish a self-validating, robust purity method, we must shift the retention mechanism from purely hydrophobic to a mixed-mode interaction.

Biphenyl stationary phases offer a powerful alternative by providing three distinct retention mechanisms:

  • Hydrophobic Interactions: Similar to C18, the alkyl linker provides baseline retention.

  • 
     Interactions:  The aromatic rings of the biphenyl ligand interact strongly with the 
    
    
    
    -electron cloud of the analyte's biphenyl core[3].
  • Dipole-Dipole Interactions: The electron-withdrawing chloro group and electron-donating methoxy group create a strong localized dipole, which interacts with the polarizable

    
     electrons of the stationary phase[4].
    

When comparing C18 to Biphenyl phases, the elution order of aromatic compounds can completely reverse due to these enhanced


 interactions[2]. For 3-Chloro-2-methoxy-1,1'-biphenyl, the biphenyl column exploits the specific steric conformation of the ortho-methoxy group, providing superior shape selectivity compared to the linear alkyl chains of a C18 column.

Mechanisms Analyte 3-Chloro-2-methoxy-1,1'-biphenyl (Analyte) Hydrophobic Hydrophobic Interactions (Dispersive Forces) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Ring Overlap) Analyte->PiPi Dipole Dipole-Dipole (Halogen/Methoxy Effects) Analyte->Dipole C18 C18 Column (Single-Mode) Hydrophobic->C18 Biphenyl Biphenyl Column (Mixed-Mode) Hydrophobic->Biphenyl PiPi->Biphenyl Dipole->Biphenyl

Retention mechanisms differentiating C18 and Biphenyl stationary phases.

Mobile Phase Optimization: The Methanol vs. Acetonitrile Dilemma

The choice of organic modifier is the most critical variable when developing a method on a biphenyl column. While acetonitrile (MeCN) is the default choice for C18 methods due to its low viscosity and excellent UV transparency, it is highly detrimental to


 driven separations.

The Causality: Acetonitrile contains a cyano group with its own localized


 electrons. In the mobile phase, MeCN molecules compete with the analyte for the 

electrons of the biphenyl stationary phase, effectively shielding the interaction and reducing the column's behavior to that of a standard alkyl phase[4].

Conversely, methanol (MeOH) is a protic solvent that completely lacks


 electrons. Using methanol as the strong solvent maximizes the 

interactions between 3-Chloro-2-methoxy-1,1'-biphenyl and the stationary phase, drastically improving the resolution of positional isomers[5].

Experimental Protocol: Step-by-Step Methodology

To objectively compare the performance, the following self-validating protocol was executed using both a standard C18 column and a Biphenyl column of identical dimensions.

Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Columns:

    • Column A: Superficially porous C18 (100 x 2.1 mm, 2.7 µm)

    • Column B: Superficially porous Biphenyl (100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Optimized for

    
     retention)[5].
    
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2.0 µL.

Gradient Program
  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band).

  • 1.0 - 8.0 min: 40% to 90% B (Linear gradient to elute the highly hydrophobic biphenyl core).

  • 8.0 - 10.0 min: 90% B (Column wash).

  • 10.0 - 13.0 min: 40% B (Re-equilibration).

Sample Preparation
  • Accurately weigh 10.0 mg of 3-Chloro-2-methoxy-1,1'-biphenyl standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Spike the stock solution with 0.1% (w/w) of known impurities (e.g., 4-chloro-2-methoxybiphenyl and biphenyl).

  • Dilute to a final working concentration of 0.1 mg/mL using 50:50 Water:Methanol. Note: Injecting in a solvent weaker than the initial mobile phase prevents peak distortion and fronting.

Workflow Start Define Target: 3-Chloro-2-methoxy-1,1'-biphenyl Phase1 Stationary Phase Screening (C18 vs. Biphenyl) Start->Phase1 Phase2 Mobile Phase Selection (MeOH vs. MeCN) Phase1->Phase2 Phase3 Gradient Optimization (Target Resolution > 2.0) Phase2->Phase3 End Method Validation (Purity & SST Analysis) Phase3->End

Step-by-step method development workflow for biphenyl purity analysis.

Quantitative Data Comparison

The table below summarizes the chromatographic performance of the target compound and its critical impurity (4-chloro isomer) across both stationary phases.

ParameterC18 Column (MeOH Gradient)Biphenyl Column (MeOH Gradient)Performance Shift
Retention Time (

)
6.45 min7.82 min+21% Retention on Biphenyl
Selectivity (

)
1.041.18Significant enhancement via

Resolution (

)
1.1 (Co-elution)2.8 (Baseline Separation)Achieved critical pair resolution
Tailing Factor (

)
1.351.08Improved peak symmetry
Theoretical Plates (

)
12,50014,200Higher efficiency due to mixed-mode

Data Analysis: The C18 column failed to provide baseline resolution (


 = 1.1) between the 3-chloro and 4-chloro isomers, as their hydrophobic footprints are nearly identical. The Biphenyl column, leveraging the subtle differences in dipole moments and steric hindrance around the 

-electron cloud, achieved a robust baseline separation (

= 2.8)[2]. Furthermore, the tailing factor improved significantly on the biphenyl phase, likely due to the shielding of residual silanols by the dense aromatic ligand layer.

Conclusion

For the purity analysis of 3-Chloro-2-methoxy-1,1'-biphenyl, relying solely on hydrophobic retention is a flawed strategy. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analytical scientists can unlock


 and dipole-dipole interactions[3][4]. This self-validating system guarantees baseline resolution of positional isomers, ensuring the scientific integrity of the purity assay for downstream pharmaceutical or synthetic applications.

References

  • Comparison of biphenyl and other aromatic stationary phases , Nacalai Tesque,[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases , Chromatography Online, [Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool , LCMS / Restek, [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2-methoxy-1,1'-biphenyl

For researchers, scientists, and drug development professionals engaged in the analysis of environmental contaminants and metabolic products, understanding the mass spectrometric behavior of polychlorinated biphenyl (PCB...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the analysis of environmental contaminants and metabolic products, understanding the mass spectrometric behavior of polychlorinated biphenyl (PCB) derivatives is of paramount importance. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-2-methoxy-1,1'-biphenyl, a representative methoxylated PCB congener. We will explore the causal factors driving its fragmentation, compare it with a structurally related compound to highlight the influence of substituents, and provide detailed experimental protocols for its characterization.

The Significance of Characterizing Methoxylated PCBs

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have been extensively studied due to their environmental prevalence and adverse health effects.[1][2][3] While the analysis of parent PCBs is well-established, their metabolites and transformation products, such as methoxylated PCBs (MeO-PCBs), are gaining increasing attention.[4][5] MeO-PCBs can be formed through the biological methylation of hydroxylated PCB metabolites and have been detected in various environmental and biological matrices.[4][6] Their potential for bioaccumulation and toxicity necessitates reliable analytical methods for their identification and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PCBs and their derivatives, offering high sensitivity and selectivity.[7][8][9][10]

Deciphering the Fragmentation Cascade of 3-Chloro-2-methoxy-1,1'-biphenyl

Electron ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[11] For 3-Chloro-2-methoxy-1,1'-biphenyl, the fragmentation is governed by the interplay of the biphenyl system, the chloro-substituent, and the methoxy group.

The primary fragmentation pathways for PCBs under EI conditions involve the sequential loss of chlorine atoms.[12] However, the presence of the methoxy group introduces additional and characteristic fragmentation routes. Based on established fragmentation mechanisms for methoxy-aromatic compounds and related MeO-PCBs, we can predict the key fragmentation steps for 3-Chloro-2-methoxy-1,1'-biphenyl.[13][14]

A crucial aspect of the fragmentation of ortho-substituted biphenyls is the "ortho effect," where the proximity of the substituents can lead to unique rearrangements and fragment ions, such as the formation of a dibenzofuran-type ion.[13][15]

Below is a diagram illustrating the predicted fragmentation pathway of 3-Chloro-2-methoxy-1,1'-biphenyl.

fragmentation_pathway M [M]⁺˙ m/z 218/220 M_minus_CH3 [M-CH₃]⁺ m/z 203/205 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 183 M->M_minus_Cl - •Cl Dibenzofuran [Dibenzofuran type ion]⁺˙ m/z 168 M->Dibenzofuran - •CH₃, -HCl (ortho effect) M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 175/177 M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_CO [M-CO]⁺˙ m/z 190/192 M_minus_CH3_minus_CO_minus_H [C₁₁H₇]⁺ m/z 139 M_minus_CH3_minus_CO->M_minus_CH3_minus_CO_minus_H - HCl

Caption: Predicted EI fragmentation pathway of 3-Chloro-2-methoxy-1,1'-biphenyl.

Predicted Fragmentation Data

The following table summarizes the expected major fragment ions and their relative abundances for 3-Chloro-2-methoxy-1,1'-biphenyl. The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).[11][16]

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossPredicted Relative Abundance
218/220[C₁₃H₁₁ClO]⁺˙ (Molecular Ion)-High
203/205[C₁₂H₈ClO]⁺•CH₃Moderate
183[C₁₃H₁₁O]⁺•ClModerate to Low
175/177[C₁₁H₈Cl]⁺•CH₃, COModerate
168[C₁₂H₈O]⁺˙•CH₃, HClModerate (indicative of ortho effect)
139[C₁₁H₇]⁺•CH₃, CO, HClLow

Comparative Analysis: The Influence of the Methoxy Group

To underscore the diagnostic value of the fragmentation pattern, we will compare the predicted fragmentation of 3-Chloro-2-methoxy-1,1'-biphenyl with that of its non-methoxylated analog, 3-Chloro-1,1'-biphenyl.

The fragmentation of 3-Chloro-1,1'-biphenyl is expected to be simpler, dominated by the molecular ion and the loss of a chlorine atom, followed by further fragmentation of the biphenyl ring system.

comparison_workflow cluster_0 3-Chloro-2-methoxy-1,1'-biphenyl cluster_1 3-Chloro-1,1'-biphenyl a [M]⁺˙ m/z 218/220 b [M-CH₃]⁺ m/z 203/205 a->b - •CH₃ c [M-Cl]⁺ m/z 183 a->c - •Cl d [Dibenzofuran type ion]⁺˙ m/z 168 a->d - •CH₃, -HCl e [M]⁺˙ m/z 188/190 f [M-Cl]⁺ m/z 153 e->f - •Cl g [M-HCl]⁺˙ m/z 152 e->g - HCl

Caption: Comparison of key fragmentation pathways.

Key Differentiating Fragments
Feature3-Chloro-2-methoxy-1,1'-biphenyl3-Chloro-1,1'-biphenyl
Molecular Ion (m/z) 218/220188/190
Loss of Methyl Radical Present (m/z 203/205)Absent
Loss of Chlorine Radical Present (m/z 183)Present (m/z 153)
Ortho Effect Fragment Present (m/z 168)Absent
Base Peak Likely [M]⁺˙ or [M-CH₃]⁺Likely [M]⁺˙ or [M-Cl]⁺

This comparison clearly demonstrates that the presence of the methoxy group provides highly diagnostic fragment ions that are absent in the spectrum of the non-methoxylated analog. The loss of a methyl radical (•CH₃) and the formation of a dibenzofuran-type ion are key identifiers for the presence and ortho-position of the methoxy group.

Experimental Protocols

Achieving high-quality, reproducible mass spectra is contingent on a well-defined experimental protocol. The following outlines a standard gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of 3-Chloro-2-methoxy-1,1'-biphenyl. This protocol is based on established methods for PCB analysis.[1][2][8][9]

Sample Preparation

For environmental or biological samples, appropriate extraction and cleanup procedures are necessary to remove interfering matrix components. Standard methods such as liquid-liquid extraction or solid-phase extraction can be employed.[9]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.[9]

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.[7][9][17]

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of PCB congeners.[8][9]

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan from m/z 50 to 450. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.[8][17][18]

Caption: General workflow for GC-MS analysis.

Alternative Analytical Approaches

While GC-EI-MS is a robust technique for the analysis of 3-Chloro-2-methoxy-1,1'-biphenyl, other methods can provide complementary or enhanced information.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): Offers exceptional sensitivity for halogenated compounds but lacks the structural information provided by mass spectrometry.[19]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

  • Tandem Mass Spectrometry (MS/MS): Increases selectivity and sensitivity by isolating a precursor ion and fragmenting it to produce product ions. This is particularly useful for complex matrices.[1][8][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure elucidation, especially for the definitive assignment of isomer structures.[20]

decision_tree Start Analytical Goal Quant Routine Quantification? Start->Quant Struct Structural Elucidation? Quant->Struct No GC_ECD GC-ECD Quant->GC_ECD Yes Complex Complex Matrix? Struct->Complex No HRMS GC-HRMS Struct->HRMS Yes GC_MS GC-EI-MS Complex->GC_MS No MS_MS GC-MS/MS Complex->MS_MS Yes NMR NMR HRMS->NMR Unambiguous Structure Needed

Caption: Decision tree for selecting an analytical technique.

Conclusion

The electron ionization mass spectrometry fragmentation pattern of 3-Chloro-2-methoxy-1,1'-biphenyl is characterized by a combination of cleavages related to the chloro and methoxy substituents, as well as the biphenyl core. The loss of a methyl radical and the formation of a dibenzofuran-type ion via the ortho effect are key diagnostic features that distinguish it from non-methoxylated PCBs. By employing a systematic GC-MS approach and understanding the principles of fragmentation, researchers can confidently identify and characterize this and other related MeO-PCB congeners in their samples. For complex analyses, complementary techniques such as HRMS and MS/MS can provide enhanced selectivity and structural confirmation.

References

  • GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin - Shimadzu. (URL: [Link])

  • The Analysis of Polychlorinated Biphenyls (PCBS) by GC-High Resolution Mass Spectrometry Using the Micromass AutoSpec Ultima NT - Waters Corporation. (URL: [Link])

  • mass spectrometric ionization pattern of 209 polychlorinated biphenyls - Dioxin 20XX International Symposium. (URL: [Link])

  • Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS - Pragolab. (URL: [Link])

  • Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS | Agilent. (URL: [Link])

  • Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. (URL: [Link])

  • Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. (URL: [Link])

  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. (URL: [Link])

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. (URL: [Link])

  • Replacing Aroclor Methods with Congener-Based Approaches for PCBs - SGS North America. (URL: [Link])

  • Hydroxy-PCBs, methoxy-PCBs and hydroxy-methoxy-PCBs: Metabolites of Polychlorinated Biphenyls Formed in Vitro by Tobacco Cells - PubMed. (URL: [Link])

  • Analysis of Polychlorinated Biphenyls by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. (URL: [Link])

  • Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. (URL: [Link])

  • Comprehensive determination of 209 PCBs using two-dimensional gas chromatography triple quadrupole mass spectrometry ASMS 2019 - Shimadzu. (URL: [Link])

  • Structure of the PCB sulfates and the corresponding methoxylated PCBs. - ResearchGate. (URL: [Link])

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - ResearchGate. (URL: [Link])

  • PCB Congeners by Low-Resolution GC-MS - Method 1628 (Not yet approved) | US EPA. (URL: [Link])

  • 1,1'-Biphenyl, 3-chloro-4-methoxy- - the NIST WebBook. (URL: [Link])

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (URL: [Link])

  • Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants - PMC. (URL: [Link])

  • Determination of Polychlorinated Biphenyls (PCBs) by Congener: Dosage by Gas Chromatography Coupled with Mass Spectrometry | Canada Commons. (URL: [Link])

  • Fragments of the mass chromatograms of the standard CEN PCB congener... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants | Request PDF - ResearchGate. (URL: [Link])

  • Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using - RSC Publishing. (URL: [Link])

  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])

  • Thermal studies of chlorinated and mixed halogenated biphenyls - Open Research Newcastle. (URL: [Link])

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. (URL: [Link])

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (URL: [Link])

  • Mass Spectrometry Fragmentation Patterns - Chad's Prep®. (URL: [Link])

  • (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS) - ResearchGate. (URL: [Link])

    • ANALYTICAL METHODS - ATSDR. (URL: [Link])

  • Composition-selective detection of polychlorinated biphenyls (PCBs) by oxygen-chlorine exchange reaction in a tandem mass spectrometer (MS/MS) - PubMed. (URL: [Link])

  • RAPID SCREENING TECHNIQUE FOR POLYCIIl..QRINATED BIPHENYLS (PCBs) USING ROOM TEMPERATIJRE PHOSPHORESCENCE D. Eastwood and R. Lld - CDC Stacks. (URL: [Link])

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  • 3-Methoxybiphenyl | C13H12O | CID 257971 - PubChem - NIH. (URL: [Link])

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Comparative

Comparative IR Spectroscopy Guide: Identification of 3-Chloro-2-methoxy-1,1'-biphenyl

Executive Summary In drug discovery and advanced organic synthesis, 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) serves as a critical scaffold, particularly in the development of biaryl-based therapeutics. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and advanced organic synthesis, 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) serves as a critical scaffold, particularly in the development of biaryl-based therapeutics. However, its structural similarity to regioisomers (e.g., 3-chloro-4-methoxy-1,1'-biphenyl) and precursors (e.g., 2-methoxy-1,1'-biphenyl) presents a significant identification challenge.

This guide provides an objective, technical comparison of the Infrared (IR) spectral features of 3-Chloro-2-methoxy-1,1'-biphenyl against its primary confounding alternatives. By focusing on the fingerprint region (600–1500 cm⁻¹) and C-H out-of-plane (OOP) bending vibrations , this document establishes a self-validating protocol for unambiguous identification.[1]

Structural Analysis & Spectral Predictions

The target molecule consists of two distinct aromatic systems:[2][3][4][5]

  • Ring A (Substituted): A 1,2,3-trisubstituted benzene ring containing a chloro group, a methoxy group, and the phenyl attachment.

  • Ring B (Unsubstituted): A monosubstituted phenyl ring.

The interaction between the electronegative chlorine and the electron-donating methoxy group creates a unique dipole and vibrational signature, distinct from other substitution patterns.

Table 1: Diagnostic IR Peaks for 3-Chloro-2-methoxy-1,1'-biphenyl
Functional GroupVibration ModeFrequency (cm⁻¹)Diagnostic Significance
Aromatic C-H Stretching3000 – 3100General aromatic indicator; multiple weak bands.[1][6]
Methoxy (-OCH₃) C-H Stretching2835 – 2960Key Feature: Distinct from non-methoxy analogs. Usually two bands (sym/asym).
Aromatic Ring C=C Stretching1580 – 1600Characteristic biphenyl doublet.
Aryl Ether (Ar-O-C) C-O Stretching~1250 (Asym)Strong intensity; confirms methoxy attachment to ring.
Aryl Chloride (Ar-Cl) C-Cl Stretching1050 – 1090Often overlaps with C-O symmetric stretch; requires careful baseline analysis.
Ring A (1,2,3-Tri) C-H OOP Bending 750 – 790 CRITICAL: Distinguishes from 1,2,4-trisubstituted isomers.[5]
Ring B (Mono) C-H OOP Bending 690 – 710 & 730 – 770 Confirms the presence of the unsubstituted phenyl ring.

Expert Insight: The most common error in identifying this compound is confusing the C-Cl stretch with the symmetric C-O stretch of the ether. Do not rely solely on the 1000–1100 cm⁻¹ region. The C-H OOP region (650–900 cm⁻¹) is the definitive fingerprint.

Comparative Analysis: Target vs. Alternatives

To ensure scientific integrity, the target spectrum must be differentiated from its closest structural relatives.

Alternative A: 3-Chloro-4-methoxy-1,1'-biphenyl (Regioisomer)

This isomer is the most common impurity in non-regisoselective chlorination.

  • Differentiation: The substitution pattern on Ring A changes from 1,2,3-trisubstituted to 1,2,4-trisubstituted .

  • Spectral Shift: The 1,2,4-pattern exhibits two distinct OOP bands at 800–860 cm⁻¹ (two adjacent Hydrogens) and 870–900 cm⁻¹ (isolated Hydrogen). The target (1,2,3-pattern) lacks these high-frequency OOP bands, absorbing instead near 750–790 cm⁻¹ .

Alternative B: 2-Methoxy-1,1'-biphenyl (Precursor)

This is the unchlorinated starting material.

  • Differentiation: Lacks the C-Cl bond and possesses a 1,2-disubstituted pattern on Ring A.

  • Spectral Shift: The precursor shows a single strong OOP band for the ortho-disubstituted ring at 735–770 cm⁻¹ , which often overlaps with the monosubstituted Ring B peaks. The absence of the C-Cl induced shift and the specific 1,2,3-trisubstituted pattern confirms the precursor.

Table 2: Comparative Peak Shift Data
FeatureTarget (3-Cl-2-OMe) Isomer (3-Cl-4-OMe) Precursor (2-OMe)
Substitution 1,2,3-Trisubstituted1,2,4-Trisubstituted1,2-Disubstituted
Key OOP Band 1 750 – 790 cm⁻¹ (3 adj H)800 – 860 cm⁻¹ (2 adj H)735 – 770 cm⁻¹ (4 adj H)
Key OOP Band 2 690 – 720 cm⁻¹870 – 900 cm⁻¹ (1 iso H)(Overlaps with Ring B)
C-Cl Impact Present (~1050-1090)Present (~1050-1090)Absent

Experimental Protocol: Reliable Identification Workflow

Sample Preparation

For maximum resolution of the fingerprint region, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic interference in the C-Cl region.

  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: Set to 4 cm⁻¹; 32 scans minimum.

  • Background: Air background (clean crystal).

  • Sample: Place ~5 mg of solid analyte on the crystal; apply high pressure to ensure contact.

Identification Logic Flow

The following diagram illustrates the decision process for validating 3-Chloro-2-methoxy-1,1'-biphenyl against its alternatives.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_OMe Check 2835-2960 cm⁻¹ (Methoxy C-H Stretch) Start->Check_OMe Check_Mono Check 690-710 & 730-770 cm⁻¹ (Monosubstituted Ring B) Check_OMe->Check_Mono Present Result_Fail Not a Methoxy-Biphenyl Check_OMe->Result_Fail Absent Decision_Biphenyl Is Biphenyl Core Present? Check_Mono->Decision_Biphenyl Check_OOP Analyze OOP Region (750 - 900 cm⁻¹) Decision_Biphenyl->Check_OOP Yes Decision_Biphenyl->Result_Fail No Result_Target Target Identified: 3-Chloro-2-methoxy-1,1'-biphenyl (Peaks: ~750-790 cm⁻¹) Check_OOP->Result_Target Band at 750-790 Result_Isomer Isomer Identified: 3-Chloro-4-methoxy-1,1'-biphenyl (Peaks: ~800-860 & 870-900 cm⁻¹) Check_OOP->Result_Isomer Bands at 800-860 & 870-900 Result_Precursor Precursor Identified: 2-Methoxy-1,1'-biphenyl (Peaks: ~735-770 cm⁻¹ only) Check_OOP->Result_Precursor Single Band 735-770 (No 800+)

Figure 1: Logical workflow for distinguishing the target molecule from isomers and precursors using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). 3-Chlorobiphenyl - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 2-methoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. (2024).[5] Detailed analysis of substitution patterns and OOP bending frequencies. Available at: [Link]

  • Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. (2020).[2][7] Theoretical grounding for aromatic substitution identification. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2-methoxy-1,1'-biphenyl proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) . It is designed for laboratory personnel and safety officers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 3-Chloro-2-methoxy-1,1'-biphenyl (CAS: 23885-98-5) . It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols compliant with US EPA (RCRA) and international safety standards.

Executive Summary: Immediate Action Plan

  • Regulatory Status: NOT a TSCA-regulated PCB. (See Section 2).

  • Waste Classification: Hazardous Waste (Halogenated Organic).

  • Disposal Method: High-Temperature Incineration (via approved waste vendor).

  • Critical Restriction: NEVER dispose of down the drain. Extreme aquatic toxicity.

  • Segregation: Store with Halogenated Solvents/Organics . Keep separate from oxidizers and acids.[1]

Chemical Profile & Hazard Identification

Understanding the specific chemical nature of this substance is the foundation of safe disposal.

PropertyDataRelevance to Disposal
Chemical Name 3-Chloro-2-methoxy-1,1'-biphenylHalogenated Aromatic Ether
CAS Number 23885-98-5 Unique Identifier for Waste Manifests
Molecular Formula C₁₃H₁₁ClOContains Chlorine (Cl) – Requires Halogenated Treatment
GHS Hazards H410: Very toxic to aquatic life with long-lasting effects.H315/H319: Skin/Eye Irritant.H335: Respiratory Irritant.Zero-discharge policy to sewer systems is mandatory.
Flash Point >110°C (Typical for similar analogs)Not typically "Ignitable" (D001) unless in solvent, but combustible.

Regulatory Classification (The "PCB" Question)

A common confusion arises regarding whether this compound is regulated as a Polychlorinated Biphenyl (PCB) under the Toxic Substances Control Act (TSCA).

  • Regulatory Ruling: NO. This substance is NOT a TSCA-regulated PCB.

  • The Logic: Under 40 CFR § 761.3 , the definition of a PCB is "any chemical substance that is limited to the biphenyl molecule that has been chlorinated to varying degrees."[2][3][4]

  • Why it is Exempt: The presence of the Methoxy group (-OCH₃) chemically classifies this molecule as a chlorinated anisole derivative, not a pure chlorinated biphenyl. Therefore, it does not require a TSCA-specific incinerator or manifest.

  • Correct Classification: RCRA Hazardous Waste – Halogenated Organic.

Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous chemical reactions and ensures the waste facility can process the material safely.

Step 1: Container Selection
  • Primary Choice: Amber Glass Bottle or High-Density Polyethylene (HDPE) container.

  • Cap: Screw-top with Teflon (PTFE) liner to prevent solvent leaching (if dissolved).

  • Condition: Container must be clean, dry, and free of incompatible residues.

Step 2: Segregation Logic

Use the following decision matrix to determine where to place the waste in your satellite accumulation area.

WasteSegregation Start Waste: 3-Chloro-2-methoxy-1,1'-biphenyl IsPure Is it Pure or in Solution? Start->IsPure Pure Pure Solid/Liquid IsPure->Pure Solution Dissolved in Solvent IsPure->Solution BinA DISPOSAL BIN A: Solid Hazardous Waste (Trace Halogenated) Pure->BinA Pack as Solid SolventType Identify Solvent Type Solution->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., Acetone, Methanol) SolventType->NonHalogenated BinB DISPOSAL BIN B: Halogenated Organic Solvents Halogenated->BinB Must stay Halogenated NonHalogenated->BinB Rule of Thumb: Treat mixture as Halogenated BinC DISPOSAL BIN C: Non-Halogenated Solvents (Only if <1% Halogen content)

Figure 1: Waste Segregation Decision Tree. Note that mixing a halogenated compound into a non-halogenated solvent usually requires the entire mixture to be classified as "Halogenated Waste."

Detailed Disposal Workflow

Phase A: Labeling

Every container must be labeled before waste is added.[1]

  • Tag: Use a "Hazardous Waste" tag.[5]

  • Chemical Name: Write out the full name: "3-Chloro-2-methoxy-1,1'-biphenyl". Do not use abbreviations or chemical formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "Dichloromethane 95%, 3-Chloro-2-methoxy-1,1'-biphenyl 5%").

Phase B: Storage (Satellite Accumulation)
  • Location: Store in a designated "Satellite Accumulation Area" at or near the point of generation.

  • Secondary Containment: Place the bottle in a secondary tray (polypropylene) to catch potential leaks.

  • Closure: Keep container closed at all times except when adding waste.

Phase C: Final Disposal (Vendor)
  • Method: The waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Technology: High-Temperature Incineration is the required method to ensure complete destruction of the chlorinated aromatic ring and prevent the formation of dioxins/furans.

  • Manifesting: List as "Waste Toxic Liquids, Organic, N.O.S. (Contains 3-Chloro-2-methoxy-1,1'-biphenyl)" or similar, depending on the solvent matrix.

Emergency Spill Response Procedures

Due to the H410 (Aquatic Toxicity) classification, preventing environmental release is the priority during a spill.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is it safe to enter?) Spill->Assess PPE 2. Don PPE: Nitrile Gloves, Lab Coat, Goggles, N95 (if dust) Assess->PPE Contain 3. Containment: Block Drains Immediately PPE->Contain Absorb 4. Absorb: Use Vermiculite, Sand, or Chem-Pads Contain->Absorb Collect 5. Collect: Scoop into HazWaste Bag/Jar Absorb->Collect Clean 6. Decontaminate: Wash surface with soap/water Collect wash water as waste Collect->Clean Label 7. Label & Dispose Clean->Label

Figure 2: Spill Response Workflow. Priority is protecting drains from contamination.

Specific Spill Steps:

  • Isolate: Evacuate the immediate area if dust or aerosols are present.

  • Block Drains: Use a spill boom or dike to ensure zero material enters the sink or floor drain.

  • Absorb:

    • Solids: Gently sweep up to avoid dust generation.

    • Liquids: Use an inert absorbent (vermiculite or clay). Do not use combustible materials like sawdust if oxidizers are present nearby.

  • Decontaminate: Wipe the area with a soap/water solution. Collect all wipes and wash water into the hazardous waste container. Do not flush the sponge/rag in the sink.

References

  • US Government Publishing Office. (2024). 40 CFR § 761.3 - Definitions (Polychlorinated Biphenyls).[2][4][6][7] Electronic Code of Federal Regulations. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloro-2-methoxy-1,1'-biphenyl (CAS 23885-98-5).Link

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Environmental Protection Agency.[4][6][7][8][9] Link

  • PubChem. (2024). Compound Summary: 3-Chloro-2-methoxy-1,1'-biphenyl. National Library of Medicine. Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Chloro-2-methoxy-1,1'-biphenyl

CAS Number: 23885-98-5 Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1] Executive Safety Summary & Risk Profile The Core Hazard: 3-Chloro-2-methoxy-1,1'-biphenyl is a halogenated aromatic ether. While specific toxic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 23885-98-5 Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1]

Executive Safety Summary & Risk Profile

The Core Hazard: 3-Chloro-2-methoxy-1,1'-biphenyl is a halogenated aromatic ether. While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis mandates handling it with the rigor reserved for functionalized polychlorinated biphenyls (PCBs) . The biphenyl core confers high lipophilicity, facilitating dermal absorption, while the chlorine substituent increases environmental persistence and potential hepatotoxicity.

Critical Hazards (GHS Classification - Inferred/Read-Across):

  • Skin/Eye Irritation (Category 2): High probability of contact dermatitis and severe ocular irritation.

  • STOT-SE (Category 3): Respiratory tract irritation if dust is generated.

  • Aquatic Toxicity (Acute/Chronic 1): Zero-tolerance for drain disposal.

  • Sensitization Potential: Halogenated aromatics are frequent sensitizers; treat as a potential allergen.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics in solution. The lipophilic nature of this compound allows it to permeate standard latex and thin nitrile rapidly when dissolved in organic solvents.

Protection Zone Standard Protocol (Solid Handling) High-Risk Protocol (Solution/Synthesis) Technical Rationale
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 60 mins.Laminate Liner (Silver Shield®) under Nitrile outer gloves.Mandatory if dissolved in DCM, THF, or Toluene.The biphenyl core swells natural rubber. Chlorinated solvents (often used with this compound) permeate nitrile in <5 mins. Laminate provides >4 hr breakthrough time.
Respiratory N95 / P100 Filtering Facepiece Used inside a fume hood.Half-Face Respirator (OV/P100) Required if heating >40°C or outside containment.Prevents inhalation of dust during weighing. Organic Vapor (OV) cartridges capture volatilized solvent/compound mix.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Required during quench or high-pressure work.Safety glasses allow side-entry of dusts. Goggles provide a sealed environment against micro-aerosols.
Body Lab Coat (Poly-Cotton) Buttoned to neck.Tyvek® Lab Coat / Apron Disposable, chemically resistant.Cotton absorbs lipophilic compounds, keeping them against the skin. Tyvek repels dust and splashes.
Operational Handling Protocol

Principle: Isolate the worker from the compound using the "Concept of Containment."

Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Halogenated aromatic powders are prone to static charge, causing "fly-away" dust that contaminates the balance.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (pig mats). This captures micro-spills and simplifies decontamination.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Selection: When dissolving 3-Chloro-2-methoxy-1,1'-biphenyl, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO increases skin permeability, potentially carrying the toxicant directly into the bloodstream upon contact. Use Dichloromethane (DCM) or Ethyl Acetate with the Laminate Liner glove protocol.

  • Glassware: Use standard ground-glass joints with Teflon sleeves or grease to prevent seizing (chlorinated compounds can degrade some greases over time).

Phase 3: Decontamination
  • The Solvent Wash: Do not use water initially. The compound is water-insoluble.

  • Step 1: Wipe surfaces with a tissue soaked in Acetone or Ethanol.

  • Step 2: Follow with a soap and water wash to remove the solvent residue.

  • Verification: UV light (254 nm) can often visualize biphenyl residues on surfaces, aiding in cleaning verification.

Workflow Visualization

The following diagram outlines the "Clean-to-Dirty" workflow required to prevent cross-contamination in the lab.

SafeHandling Start Start: PPE Donning Weighing Weighing (Fume Hood) Use Anti-Static Gun Start->Weighing Double Nitrile Reaction Reaction / Solubilization (Closed Vessel) Weighing->Reaction Transfer in Secondary Container Spill Spill / Contamination? Reaction->Spill Decon Solvent Wipe (Acetone) then Soap/Water Spill->Decon Yes Waste Disposal: Halogenated Waste Stream Spill->Waste No (Routine Cleanup) Decon->Waste Contaminated Wipes Exit Doffing & Hand Wash Waste->Exit

Caption: Operational workflow emphasizing the segregation of solid handling and the specific decontamination loop for spills.

Waste Disposal & Emergency Response

Disposal Strategy (Critical Compliance):

  • Stream Segregation: This compound must NEVER be placed in the "General Organic" or "Non-Halogenated" waste container.

  • Labeling: Waste tags must explicitly list "Halogenated Aromatic" and "Marine Pollutant."

  • Destruction Method: The only acceptable disposal route is High-Temperature Incineration (>1100°C) with flue gas scrubbing. Low-temperature burning can generate dioxins/furans due to the chlorine/biphenyl structure.

Emergency Spills:

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened), then scoop into a jar.

  • Solution Spill: Cover with vermiculite or activated carbon. Do not use standard clay kitty litter if the solvent is flammable.

  • Skin Exposure: Immediately wash with soap and water for 15 minutes.[2][3] Do not use alcohol or solvents on skin (increases absorption).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12836269, 3-Chloro-2-methoxy-1,1'-biphenyl. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs and Special Chemicals. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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